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Core Science & Biosynthesis

Foundational

5-Bromoisoxazole-3-carboxylic Acid: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the isoxazole ring represents a privileged pharmacophore, offering unique electron-rich aromatic properties combined with distinct hydrogen-bonding capabilities. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring represents a privileged pharmacophore, offering unique electron-rich aromatic properties combined with distinct hydrogen-bonding capabilities. Among its derivatives, 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) stands out as a highly versatile, bifunctional building block. By possessing both a reactive electrophilic center at the C-5 position (bromine) and an acylating center at the C-3 position (carboxylic acid), this molecule enables orthogonal functionalization. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and pharmacological applications of this critical intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.

Physicochemical Profiling & Structural Causality

The utility of 5-Bromoisoxazole-3-carboxylic acid stems directly from its electronic distribution. The adjacent nitrogen and oxygen atoms in the five-membered ring withdraw electron density, rendering the C-5 position highly susceptible to oxidative addition by transition metals. Simultaneously, the C-3 carboxylic acid provides a stable yet easily activated handle for peptide coupling or esterification.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural/Practical Implication
CAS Number 1350551-14-2Standardized registry identifier for procurement.
Molecular Formula C4H2BrNO3Halogenated heterocycle; requires inert storage.
Molecular Weight 191.97 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
SMILES O=C(C1=NOC(Br)=C1)ODefines the 1,2-oxazole core with 3-carboxy and 5-bromo substituents.
Storage Conditions Inert atmosphere, 2-8°CPrevents premature hydrolysis or degradation of the reactive C-Br bond.

Data sourced from1[1].

Strategic Functionalization Workflows

The orthogonal reactivity of the C-3 and C-5 positions allows chemists to build complex, multi-targeted libraries from a single starting material.

Caption: Workflow of 5-Bromoisoxazole-3-carboxylic acid bifunctional derivatization.

Protocol 1: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl substituents at the C-5 position to explore hydrophobic pocket binding in target proteins[2]. Causality & Rationale: The C-5 bromine is highly activated. However, the presence of the unprotected C-3 carboxylic acid can interfere with standard basic coupling conditions by forming insoluble salts or chelating the palladium catalyst. Therefore, an optimized biphasic solvent system and precise stoichiometric control of the base are required.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromoisoxazole-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Degassing (Critical Causality): Add a mixture of 1,4-dioxane and H₂O (4:1 v/v). Degas the solution via three freeze-pump-thaw cycles. Why? Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) and promotes the homocoupling of boronic acids, drastically reducing yield.

  • Base Addition & Catalysis: Add K₂CO₃ (2.5 eq) under a positive stream of N₂. Heat the reaction mixture to 80°C for 12 hours. The excess base ensures both the neutralization of the carboxylic acid and the activation of the boronic acid to the reactive boronate complex.

  • Validation Checkpoint 1: Monitor via LC-MS. The disappearance of the m/z 190/192 doublet (indicative of the bromine isotopes) confirms oxidative addition and successful coupling.

  • pH-Controlled Isolation: Cool to room temperature. Dilute with water and wash with diethyl ether to remove non-polar impurities (e.g., homocoupled biphenyls). Carefully acidify the aqueous layer with 1M HCl to pH ~2. Why? Acidification protonates the C-3 carboxylate back to the free acid, rendering the product lipophilic enough to be extracted into ethyl acetate (EtOAc).

  • Purification: Dry the EtOAc layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Protocol 2: C-3 Derivatization via Amidation

Objective: Convert the C-3 carboxylic acid into an amide to modulate blood-brain barrier (BBB) permeability and optimize target affinity[3].

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve the C-5 functionalized isoxazole core in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive, non-epimerizing active ester (OAt ester). This prevents the formation of unreactive carboxylate salts and accelerates the subsequent nucleophilic attack.

  • Nucleophilic Acyl Substitution: Add the desired primary or secondary amine (1.2 eq). Stir for 4-6 hours.

  • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The active ester intermediate should completely convert to a higher Rf spot (the amide).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and destroy any remaining active ester. Extract with dichloromethane (DCM). Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.

Pharmacological Applications and Target Engagement

The strategic functionalization of 5-Bromoisoxazole-3-carboxylic acid has led to the discovery of numerous highly potent drug candidates. 4 highlight their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4].

Table 2: Pharmacological Targets of Isoxazole-3-carboxylic Acid Derivatives

Biological TargetMechanism of ActionTherapeutic ApplicationKey Structural Requirement
Serine Acetyltransferase (SAT) Competitive InhibitionAntibacterial AdjuvantsC-3 Carboxylic acid or bioisostere[3]
Cyclooxygenase-2 (COX-2) Selective InhibitionAnti-inflammatoryC-5 Diaryl substitution[5]
RORγt Receptor Allosteric Inverse AgonismAutoimmune TherapyC-5 Hydrophobic bulk[2]
Tubulin (Colchicine Site) Polymerization InhibitionAnticancer3,4-Diaryl/C-5 Methylation[6]
Antimicrobial Adjuvants via SAT Inhibition

Many bacteria, including Salmonella typhimurium, utilize L-cysteine biosynthesis to increase tolerance to antibacterial treatments, leading to antimicrobial resistance. The enzyme Serine Acetyltransferase (SAT) catalyzes the rate-limiting step of this pathway. 3 that isoxazole-3-carboxylic acid derivatives act as potent competitive inhibitors of SAT[3]. The C-3 carboxylic acid moiety is critical for maintaining inhibitory activity, anchoring the molecule within the enzyme's active site via hydrogen bonding.

Caption: Mechanism of bacterial SAT inhibition by isoxazole-3-carboxylic acid derivatives.

Autoimmune Therapeutics and Anti-Inflammatory Agents

Beyond antimicrobials, the isoxazole core is heavily utilized in targeting human pathologies. By leveraging the C-5 position via cross-coupling (Protocol 1), researchers have developed 2 with submicromolar efficacy, effectively inhibiting cellular IL-17a expression for autoimmune treatments[2]. Similarly, 5 have validated isoxazole derivatives as highly selective COX-2 inhibitors, offering potent anti-inflammatory effects with improved gastrointestinal absorption profiles[5]. Furthermore, structural modifications at the C-5 position have yielded6 capable of inhibiting tubulin polymerization, showcasing significant cytotoxicity against tumor cell lines[6].

Conclusion

5-Bromoisoxazole-3-carboxylic acid is far more than a simple reagent; it is a programmable chemical chassis. By understanding the electronic causality of its C-3 and C-5 positions, drug development professionals can execute highly reliable, self-validating synthetic protocols to generate diverse libraries of bioactive compounds. Whether targeting bacterial resistance mechanisms or human autoimmune pathways, this molecule remains a cornerstone of modern rational drug design.

References

  • BLD Pharm. "1350551-14-2 | 5-Bromoisoxazole-3-carboxylic acid". 1

  • National Institutes of Health (PMC). "Advances in isoxazole chemistry and their role in drug discovery". 4

  • National Institutes of Health (PMC). "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants". 3

  • Frontiers in Chemistry. "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives". 5

  • ACS Pharmacology & Translational Science. "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo". 6

  • National Institutes of Health (PMC). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists". 2

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromoisoxazole-3-carboxylic Acid

Introduction and Strategic Overview 5-Bromoisoxazole-3-carboxylic acid is a halogenated heterocyclic compound featuring the isoxazole scaffold, a privileged structure in medicinal chemistry.[1] The strategic placement of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

5-Bromoisoxazole-3-carboxylic acid is a halogenated heterocyclic compound featuring the isoxazole scaffold, a privileged structure in medicinal chemistry.[1] The strategic placement of a carboxylic acid at the 3-position and a bromine atom at the 5-position creates a versatile building block for drug discovery and chemical biology. The carboxylic acid group provides a crucial anchor for interacting with biological targets or for derivatization into amides and esters, while the bromine atom serves as a synthetic handle for carbon-carbon bond formation via cross-coupling reactions.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromoisoxazole-3-carboxylic acid (CAS No. 1350551-14-2). For researchers and drug development professionals, a deep understanding of these properties is paramount, as they directly influence a compound's behavior in both experimental and physiological environments—from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME). This document synthesizes available data with expert-driven predictions and standardized protocols to serve as a foundational resource for the scientific community.

Compound Identification and Structural Details

Precise identification is the cornerstone of reproducible research. The following table summarizes the key identifiers for 5-Bromoisoxazole-3-carboxylic acid.

IdentifierValueSource
Compound Name 5-Bromoisoxazole-3-carboxylic acid-
CAS Number 1350551-14-2[2]
Molecular Formula C₄H₂BrNO₃[2]
Molecular Weight 191.97 g/mol [2]
Canonical SMILES O=C(C1=NOC(Br)=C1)O[2]
InChI Key Information not readily available.-

Core Physicochemical Properties: An In-Depth Analysis

The physicochemical profile of a molecule dictates its viability as a research tool or therapeutic candidate. The data presented below combines reported values with predictions based on established chemical principles and analogous structures.

PropertyPredicted/Reported ValueSignificance in Drug Discovery & Research
Appearance White to off-white solidBasic quality control parameter; influences handling and formulation.
Melting Point >150 °C (with decomposition) (Predicted)Indicates purity and thermal stability. High melting point suggests strong intermolecular forces.
Aqueous Solubility Sparingly soluble in water; Soluble in DMSO, DMF, Methanol (Predicted)Critical for assay development and bioavailability. Low aqueous solubility can hinder in vivo studies.
pKa 2.5 - 3.5 (Predicted)Determines the ionization state at physiological pH (7.4), which governs membrane permeability and target binding.
LogP 1.0 - 1.8 (Predicted)Measures lipophilicity, affecting absorption, membrane transport, and metabolic stability.
Acidity (pKa): The Ionization Constant

The pKa of a compound is a critical determinant of its behavior in biological systems. For 5-Bromoisoxazole-3-carboxylic acid, no experimental pKa value is publicly documented. However, we can predict its acidity with high confidence. A typical aliphatic carboxylic acid has a pKa of ~4.7, while benzoic acid is ~4.2. The isoxazole ring, being an electron-withdrawing heterocycle, significantly increases the acidity of the attached carboxylic acid group by stabilizing the conjugate base (carboxylate). This effect, compounded by the additional electron-withdrawing nature of the bromine atom, is expected to lower the pKa into the 2.5 to 3.5 range .[3] This makes it a relatively strong organic acid, meaning it will be almost completely deprotonated and negatively charged at physiological pH.

Solubility Profile

The predicted low aqueous solubility is characteristic of small organic molecules with significant crystalline packing forces.[3] The carboxylic acid group provides a handle for hydrogen bonding with water, but the overall lipophilicity of the brominated heterocyclic ring limits extensive hydration. For in vitro assays, stock solutions are best prepared in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra for this exact CAS number are not widely published, the expected data can be reliably predicted based on its structure and data from close isomers.[2][3]

TechniquePredicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-14.5 (br s, 1H, COOH), δ 7.0-7.5 (s, 1H, isoxazole C4-H). The acidic proton signal may be broad and its chemical shift concentration-dependent.
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165 (C=O), δ 155-160 (isoxazole C3), δ 145-150 (isoxazole C5), δ 105-115 (isoxazole C4).
Mass Spectrometry (ESI-)m/z 190, 192 [M-H]⁻ in a ~1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound.
Infrared (IR) (KBr, cm⁻¹)3300-2500 (broad, O-H stretch), 1730-1700 (strong, C=O stretch), 1600-1550 (C=N stretch).[3]

Proposed Synthesis and Chemical Reactivity

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Oxidation A Propargyl Alcohol C 5-Bromo-3-(hydroxymethyl)isoxazole A->C Base (e.g., Et3N) B Bromoformaldoxime (Generated in situ) B->C D 5-Bromo-3-(hydroxymethyl)isoxazole E 5-Bromoisoxazole-3-carboxylic acid D->E Oxidizing Agent (e.g., KMnO4 or PCC)

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh approximately 10-15 mg of 5-Bromoisoxazole-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol in water) to ensure solubility.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and begin stirring. Add small, precise aliquots (e.g., 0.02 mL) of a standardized strong base (e.g., 0.01 M NaOH) using a calibrated burette or automatic titrator.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point (the point of steepest inflection on the curve). The pH at exactly half the volume of the equivalence point is the experimental pKa.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Bromoisoxazole-3-carboxylic acid to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for a minimum of 24-48 hours to ensure the solution has reached equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.

Conclusion

5-Bromoisoxazole-3-carboxylic acid is a valuable heterocyclic building block with a distinct set of physicochemical properties. Its predicted strong acidity (pKa 2.5-3.5) ensures it exists predominantly in an ionized state under physiological conditions, a critical consideration for drug design. While its predicted low aqueous solubility presents a challenge, it can be managed with appropriate formulation strategies. The presence of two distinct, reactive functional groups provides a rich platform for synthetic diversification. This guide offers a foundational, data-driven framework to empower researchers to confidently utilize this compound in their synthetic and therapeutic programs.

References

  • Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]

  • El-Kaim, L., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 47, 54, 83, and 84. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Foundational

Synthesis of 5-Bromoisoxazole-3-carboxylic acid from ethyl 5-bromoisoxazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of 5-Bromoisoxazole-3-carboxylic acid This guide provides a comprehensive, field-proven methodology for the synthesis of 5-bromoisoxazole-3-carboxylic acid, a crucial building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromoisoxazole-3-carboxylic acid

This guide provides a comprehensive, field-proven methodology for the synthesis of 5-bromoisoxazole-3-carboxylic acid, a crucial building block in contemporary drug discovery and development. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key intermediate for novel therapeutic agents. The protocol herein details the saponification of its corresponding ethyl ester, ethyl 5-bromoisoxazole-3-carboxylate. The narrative is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the transformation.

Foundational Principles: The Chemistry of Ester Hydrolysis

The conversion of ethyl 5-bromoisoxazole-3-carboxylate to 5-bromoisoxazole-3-carboxylic acid is achieved through base-catalyzed hydrolysis, a classic organic reaction also known as saponification.

The Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (OH⁻), a potent nucleophile from a base like Lithium Hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses. The ethoxide ion (EtO⁻) is expelled as the leaving group, and the carboxylic acid is formed. In the basic reaction medium, the acidic proton of the carboxylic acid is immediately abstracted by a base, forming the carboxylate salt. A final acidic workup step is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid.

Choice of Reagents:

  • Base: Lithium hydroxide (LiOH) is often preferred for this transformation. Its use in a water/tetrahydrofuran (THF) solvent system provides excellent results, as it offers a good balance of reactivity and selectivity, minimizing potential side reactions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.

  • Solvent System: A biphasic system, typically a mixture of an organic solvent like THF or ethanol with water, is employed. The organic solvent ensures the solubility of the starting ester, while water is necessary to dissolve the inorganic base, allowing the reaction to proceed efficiently at the interface of the two phases.

  • Acid for Workup: A dilute mineral acid, such as 1N hydrochloric acid (HCl), is used to neutralize the excess base and protonate the carboxylate salt, causing the final product to precipitate or partition into an organic extraction solvent.

Experimental Protocol: From Ester to Acid

This protocol is designed as a self-validating system, where successful execution at each stage ensures the integrity of the final product.

Materials and Equipment
Reagents & Materials Equipment
Ethyl 5-bromoisoxazole-3-carboxylateRound-bottom flask
Lithium hydroxide monohydrate (LiOH·H₂O)Magnetic stirrer and stir bar
Tetrahydrofuran (THF), reagent gradeSeparatory funnel
Deionized WaterRotary evaporator
1N Hydrochloric Acid (HCl)pH paper or pH meter
Ethyl Acetate (EtOAc), reagent gradeStandard laboratory glassware
Brine (saturated NaCl solution)Filtration apparatus
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Synthesis Workflow

The entire process, from reaction setup to final product isolation, is outlined below.

Synthesis_Workflow Figure 1: Synthesis & Purification Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ester Dissolve ethyl 5-bromoisoxazole-3-carboxylate in THF. B 2. Add Base Add aqueous LiOH solution to the ester mixture. A->B C 3. Reaction Stir at ambient temperature. Monitor by TLC. B->C D 4. Solvent Removal Remove THF under reduced pressure. C->D Reaction Complete E 5. Acidification Cool the aqueous residue and acidify with 1N HCl to pH ~2-3. D->E F 6. Extraction Extract the product with Ethyl Acetate (3x). E->F G 7. Washing & Drying Wash combined organic layers with brine and dry over Na₂SO₄. F->G H 8. Concentration Filter and concentrate the solvent to yield the final product. G->H

Caption: A flowchart of the synthesis and purification process.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-bromoisoxazole-3-carboxylate (1.0 eq.) in a suitable volume of tetrahydrofuran (THF) (e.g., ~10 mL per gram of ester).

  • Base Addition: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5-2.0 eq.) in deionized water. Add this aqueous solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl while stirring, until the pH of the solution is between 2 and 3. A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-bromoisoxazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Product Characterization: A Self-Validating System

Thorough analytical characterization is critical to confirm the identity and purity of the synthesized compound. The data below serves as a benchmark for a successful synthesis.

Analytical Technique Expected Observations for 5-Bromoisoxazole-3-carboxylic acid
¹H NMR Disappearance of ethyl ester signals (~4.4 ppm quartet, ~1.4 ppm triplet). Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm). A singlet for the isoxazole ring proton (~7.0-7.5 ppm).
¹³C NMR Disappearance of ethyl ester carbons (~62 ppm, ~14 ppm). Appearance of a carboxylic acid carbonyl signal (~160-165 ppm). Signals corresponding to the isoxazole ring carbons.
Mass Spectrometry (ESI-) A doublet peak for the molecular ion [M-H]⁻, with equal intensity (1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[1]
Infrared (IR) Spectroscopy Appearance of a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹). A sharp C=O stretching band around 1700-1730 cm⁻¹.[1]
Melting Point A sharp melting point, which can be compared to literature values. Based on similar structures, it is expected to be relatively high, potentially over 150 °C.[1]

Safety and Handling Protocols

All laboratory work must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • Personal Protective Equipment: Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory.[2][3]

  • Reagent Handling:

    • Ethyl 5-bromoisoxazole-3-carboxylate: Handle with care, avoiding skin and eye contact. It is classified as an irritant.

    • Lithium Hydroxide: Corrosive. Avoid creating dust. Causes severe skin and eye burns.

    • 1N Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

    • Organic Solvents (THF, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or acidic/basic solutions down the drain.[3]

This guide provides a robust and reliable pathway for the synthesis of 5-bromoisoxazole-3-carboxylic acid. By understanding the chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable compound for further application in drug development and chemical research.

References

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • 5-Bromoindole-3-carboxylic acid - SAFETY DATA SHEET.
  • 5-Bromooxazole-4-carboxylic acid CAS number and identification. BenchChem.
  • Safety Data Sheet: Benzoic acid ethyl ester. Carl ROTH.
  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific.
  • Ethyl 3-bromoisoxazole-5-carboxylate | 105174-97-8. Sigma-Aldrich.

Sources

Exploratory

A Technical Guide to the Solubility of 5-Bromoisoxazole-3-carboxylic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromoisoxazole-3-carboxylic acid in organic solvents. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromoisoxazole-3-carboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and to provide detailed, field-proven methodologies for its experimental determination.

Introduction to 5-Bromoisoxazole-3-carboxylic Acid: A Heterocycle of Interest

5-Bromoisoxazole-3-carboxylic acid belongs to the isoxazole class of five-membered heterocyclic compounds, which are integral to medicinal chemistry.[1][2] The isoxazole ring is a key pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] The presence of both a bromine atom and a carboxylic acid moiety on the isoxazole scaffold of the target compound suggests a molecule with distinct physicochemical properties that are critical to its behavior in various chemical and biological systems.

The carboxylic acid group imparts acidic properties and the potential for hydrogen bonding, while the bromine atom, a halogen, can influence the molecule's lipophilicity and electronic distribution. Understanding the solubility of this compound is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating drug candidates and predicting their pharmacokinetic profiles.

Compound Identification:

IdentifierValue
Compound Name 5-Bromoisoxazole-3-carboxylic acid
CAS Number 1350551-14-2
Molecular Formula C₄H₂BrNO₃
Molecular Weight 191.97 g/mol

Source: BLD Pharm[5]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 5-Bromoisoxazole-3-carboxylic acid, several key factors will dictate its solubility profile in organic solvents:

  • Polarity: The presence of the polar carboxylic acid group and the nitrogen and oxygen heteroatoms in the isoxazole ring suggests that the molecule will have a degree of polarity. Therefore, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). Solvents that are also capable of hydrogen bonding (e.g., alcohols, and to some extent, ketones and esters) are likely to be effective at solvating this molecule.

  • pKa and Acid-Base Chemistry: As a carboxylic acid, the compound's solubility will be highly dependent on the pH of the medium. In basic organic solvents or in the presence of a base, it will deprotonate to form a carboxylate salt, which is generally more polar and may exhibit different solubility characteristics. The electron-withdrawing nature of the isoxazole ring and the bromine atom will influence the acidity (pKa) of the carboxylic acid.

  • Crystal Lattice Energy: For the solid to dissolve, the energy of the solute-solvent interactions must overcome the crystal lattice energy of the solid solute. A high crystal lattice energy will generally result in lower solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of specific published solubility data for 5-Bromoisoxazole-3-carboxylic acid, this section provides a robust experimental protocol for its determination. The isothermal shake-flask method is a reliable and widely used technique for measuring the equilibrium solubility of a compound.

Materials and Equipment
  • 5-Bromoisoxazole-3-carboxylic acid (solid)

  • A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess solid into vials B Add a known volume of solvent A->B C Seal vials and place in a shaker bath at constant temperature B->C D Equilibrate for a sufficient time (e.g., 24-48 h) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove undissolved solid F->G H Dilute the filtered sample G->H I Analyze by HPLC to determine concentration H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 5-Bromoisoxazole-3-carboxylic acid of known concentrations in a suitable solvent (one in which the compound is freely soluble) for the generation of a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 5-Bromoisoxazole-3-carboxylic acid to several vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-Bromoisoxazole-3-carboxylic acid.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Qualitative Solubility Classification

A preliminary understanding of the solubility can be rapidly obtained through a qualitative classification scheme.[6][7] This method provides a general sense of the compound's polarity and acid-base properties.

Procedure

For each solvent, add approximately 25 mg of 5-Bromoisoxazole-3-carboxylic acid to 0.75 mL of the solvent in a test tube. Shake vigorously and observe if the solid dissolves completely.

Classification Scheme

The following diagram outlines a logical flow for qualitative solubility testing.

G Start Start with the unknown (5-Bromoisoxazole-3-carboxylic acid) Water Test solubility in Water Start->Water Ether Test solubility in Diethyl Ether Water->Ether If soluble NaOH Test solubility in 5% NaOH Water->NaOH If insoluble NaHCO3 Test solubility in 5% NaHCO3 NaOH->NaHCO3 If soluble HCl Test solubility in 5% HCl NaOH->HCl If insoluble H2SO4 Test solubility in conc. H2SO4 HCl->H2SO4 If insoluble

Caption: Qualitative Solubility Classification Flowchart.

  • Solubility in 5% NaOH: As a carboxylic acid, the compound is expected to be soluble in 5% NaOH due to the formation of the sodium salt.[6]

  • Solubility in 5% NaHCO₃: Solubility in sodium bicarbonate, a weaker base, would indicate that it is a relatively strong acid.[6]

  • Solubility in Water: The presence of the polar carboxylic acid group may impart some water solubility, although the brominated isoxazole ring is more lipophilic.

  • Solubility in Diethyl Ether: Ether is a relatively nonpolar solvent. Solubility in ether would suggest a significant nonpolar character.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for 5-Bromoisoxazole-3-carboxylic Acid at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9
Toluene2.4
Dichloromethane9.1
Ethyl Acetate6.0
Acetone21
Ethanol24.5
Methanol32.7
Water80.1

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the solvent properties. A trend of increasing solubility with increasing solvent polarity is generally expected for a polar compound like 5-Bromoisoxazole-3-carboxylic acid. However, specific solute-solvent interactions, such as hydrogen bonding, can lead to exceptions to this general trend. For instance, the solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[8][9]

Safety Precautions

When handling 5-Bromoisoxazole-3-carboxylic acid and organic solvents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11][12] All experimental work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 5-Bromoisoxazole-3-carboxylic acid and for each solvent used for specific handling and disposal information.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 5-Bromoisoxazole-3-carboxylic acid in organic solvents. By combining a theoretical understanding of the governing principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical data needed for the successful development and application of this and similar compounds. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.

References

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]

  • ethyl 5-bromoisoxazole-3-carboxylate. LookChem. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • experiment 1 determination of solubility class. Course Hero. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1992). OSTI.GOV. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

Sources

Foundational

Discovery and history of 5-Bromoisoxazole-3-carboxylic acid

The Privileged Scaffold: Discovery, Synthesis, and Late-Stage Functionalization of 5-Bromoisoxazole-3-carboxylic Acid in Modern Drug Discovery Executive Summary In the realm of medicinal chemistry, the isoxazole ring is...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: Discovery, Synthesis, and Late-Stage Functionalization of 5-Bromoisoxazole-3-carboxylic Acid in Modern Drug Discovery

Executive Summary

In the realm of medicinal chemistry, the isoxazole ring is a highly privileged heterocyclic pharmacophore, renowned for its ability to act as a bioisostere for amides and esters while modulating the physicochemical properties of drug candidates. Among its derivatives, 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) and its corresponding alkyl esters (e.g., ethyl 5-bromoisoxazole-3-carboxylate, CAS: 1914946-33-0) have emerged as critical synthetic intermediates[1].

Historically, early isoxazole syntheses relied on linear, multi-step constructions that severely limited the rapid generation of compound libraries. The discovery and isolation of the 5-bromo derivative shifted this paradigm. By featuring a highly reactive carbon-halogen bond at the C-5 position and a versatile carboxylic acid (or ester) at the C-3 position, this molecule serves as a linchpin for Late-Stage Functionalization (LSF) . This technical guide explores the mechanistic synthesis, cross-coupling dynamics, and field-proven applications of 5-bromoisoxazole-3-carboxylic acid in accelerating modern drug discovery.

De Novo Synthesis & Mechanistic Causality

The synthesis of 5-bromoisoxazole-3-carboxylic acid derivatives requires precise control over regiochemistry. The most robust pathway involves the condensation of diethyl oxalacetate with hydroxylamine, followed by regioselective halogenation[2].

The Causality of Reagent Selection
  • Cyclization: Diethyl oxalacetate sodium is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium bicarbonate). The base is critical; it neutralizes the hydrochloride salt to liberate free hydroxylamine while preventing the premature hydrolysis of the ester groups. This yields a 5-oxo/5-hydroxy isoxazole intermediate.

  • Halogenation: The conversion of the 5-oxo intermediate to the 5-bromo derivative is typically achieved using phosphoryl bromide ( POBr3​ ). POBr3​ is chosen over standard brominating agents (like Br2​ ) because it acts dually as a dehydrating and halogenating agent. It specifically attacks the tautomeric enol oxygen, converting it into a good leaving group, followed by nucleophilic displacement by bromide to establish the C-Br bond.

Protocol 1: Self-Validating Synthesis of Ethyl 5-bromoisoxazole-3-carboxylate

This protocol is designed to ensure high regiochemical fidelity and prevent ester cleavage.

  • Condensation: Dissolve diethyl oxalacetate sodium (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a biphasic mixture of water and ethyl acetate. Slowly add NaHCO3​ (1.2 equiv) at 0°C. Validation: The cessation of CO2​ evolution indicates complete neutralization. Stir at room temperature for 12 hours. Extract the organic layer and concentrate to yield the 5-oxo intermediate.

  • Bromination: In a rigorously dried Schlenk flask under inert argon, dissolve the intermediate in anhydrous toluene. Add POBr3​ (1.5 equiv) portion-wise.

  • Reflux & Aromatization: Heat the mixture to 110°C for 4 hours. Validation: Reaction progress must be monitored by TLC (Hexane:EtOAc 4:1); the disappearance of the highly polar 5-oxo spot confirms complete conversion to the less polar 5-bromo product.

  • Quenching: Cool to 0°C and carefully quench with ice water to destroy unreacted POBr3​ . Extract with dichloromethane, wash with brine, dry over MgSO4​ , and purify via flash chromatography (Yield: ~40-60%)[2].

Late-Stage Functionalization via Suzuki-Miyaura Coupling

The true value of 5-bromoisoxazole-3-carboxylic acid lies in its utility for Suzuki-Miyaura cross-coupling. In traditional medicinal chemistry, introducing diversity at the C-5 position required building the isoxazole ring from scratch for every new analog. By utilizing the 5-bromo intermediate, researchers can introduce vast aryl and heteroaryl diversity in a single, final step[2].

Workflow for late-stage diversification of 5-bromoisoxazoles.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to overcome the steric hindrance often encountered at the C-5 position.

  • Preparation: To a microwave vial, add the 5-bromoisoxazole derivative (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and aqueous NaHCO3​ (1.4 equiv). Causality: NaHCO3​ is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to avoid hydrolyzing the C-3 ester.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 60 minutes. Validation: LC-MS analysis should show complete consumption of the starting bromide and the appearance of the cross-coupled mass.

  • Isolation: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC[2].

Medicinal Chemistry Applications & Case Studies

Allosteric RORγt Inverse Agonists (Autoimmune Diseases)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17A[3]. Overactive Th17 signaling is a primary driver of autoimmune diseases such as psoriasis.

Researchers successfully utilized 5-bromoisoxazole-3-carboxylic acid to synthesize a library of trisubstituted isoxazoles acting as allosteric inverse agonists of RORγt[4]. The 5-bromo intermediate allowed for the rapid, late-stage introduction of various hydrophobic C-5 substituents (e.g., 4-fluorophenyl groups) via palladium-catalyzed cross-coupling, which were essential for anchoring the molecule in the allosteric binding pocket of the receptor[4].

Pathway IL6 IL-6 / TGF-β STAT3 STAT3 (Phosphorylated) IL6->STAT3 Activates RORgt RORγt (Transcription Factor) STAT3->RORgt Upregulates IL17 IL-17A Production RORgt->IL17 Transcribes Autoimmune Autoimmune Inflammation IL17->Autoimmune Drives Drug 5-Aryl Isoxazole (Inverse Agonist) Drug->RORgt Allosteric Inhibition

Mechanism of RORγt inhibition by 5-aryl isoxazole derivatives.
Influenza A Virus M2-S31N Inhibitors

The M2 proton channel of the Influenza A virus is a validated antiviral target. However, the S31N mutation has rendered traditional adamantane-based drugs obsolete. By employing the 5-bromoisoxazole-3-carboxylate scaffold, scientists executed a late-stage diversification strategy to append various substituted thiophenes and benzenes to the isoxazole core. This iterative Suzuki-Miyaura coupling bypassed the need for a 5-step linear synthesis for each analog, rapidly yielding potent AM2-S31N inhibitors[2].

Xanthine Oxidase Inhibitors (Gout Therapy)

In the pursuit of novel anti-gout therapies, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed using bioisosteric replacement strategies. The isoxazole-3-carboxylic acid core mimics the interactions of classical inhibitors (like febuxostat) within the Xanthine Oxidase (XO) binding site, forming critical hydrogen bonds with amino acid residues Ser876 and Thr1010. The resulting compounds demonstrated IC50​ values as low as 0.13 μM, vastly outperforming the classical drug allopurinol[5].

Quantitative Data Summary

The table below summarizes the biological efficacy of various derivatives synthesized directly from the 5-bromoisoxazole-3-carboxylic acid scaffold across different therapeutic targets:

Compound ClassTherapeutic TargetKey Substituent at C-5Biological Activity ( IC50​ / MIC)Reference
Allosteric Inverse Agonist RORγt (Autoimmune)4-Fluorophenyl [4]
Enzyme Inhibitor Xanthine Oxidase (Gout)1H-indol-5-yl [5]
Ion Channel Blocker AM2-S31N (Influenza A)Substituted ThiopheneLow micromolar ( )[2]
Antituberculosis Agent M. tuberculosisBis(trifluoromethyl)quinoline [6]

Conclusion

The transition from linear isoxazole synthesis to divergent, late-stage functionalization represents a major leap in medicinal chemistry. 5-Bromoisoxazole-3-carboxylic acid stands at the center of this evolution. By providing an orthogonal handle for palladium-catalyzed cross-coupling alongside a highly tunable carboxylic acid moiety, this privileged scaffold drastically reduces the cycle time from in silico design to in vitro validation. As demonstrated in the development of RORγt inverse agonists and mutant Influenza A inhibitors, mastering the chemistry of this building block is indispensable for modern drug development professionals.

References

  • National Center for Biotechnology Information (PMC). "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PubMed Central. Available at:[Link]

  • American Chemical Society. "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PubMed). "Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors." PubMed. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "The changes of expressive levels of IL-17A, STAT3, and RORγt in different invasive pulmonary aspergillosis mice." PubMed Central. Available at:[Link]

  • American Chemical Society. "From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Stability and Storage Conditions for 5-Bromoisoxazole-3-carboxylic Acid: A Technical Whitepaper

Executive Summary 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. As an isoxazole derivative, it provides unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. As an isoxazole derivative, it provides unique bioisosteric properties, often replacing phenyl rings or amides to modulate lipophilicity and metabolic stability. However, the compound's structural features—specifically the N-O bond of the isoxazole ring and the C3-carboxylic acid moiety—introduce specific vulnerabilities to environmental stressors. This whitepaper provides an authoritative, mechanistic guide to the degradation pathways, empirical stability profiles, and self-validating storage protocols required to maintain the integrity of this critical intermediate.

Structural Vulnerabilities & Mechanistic Causality

The stability of 5-Bromoisoxazole-3-carboxylic acid is dictated by the interplay of its three primary functional groups. Understanding the causality behind its degradation is essential for designing effective storage protocols:

  • The Isoxazole Ring (N-O Bond Lability): While generally considered a stable aromatic system, the isoxazole ring's N-O bond is its "Achilles' heel." The bond is susceptible to hydrolytic cleavage, particularly under basic conditions or elevated temperatures[2]. The electronegativity difference between nitrogen and oxygen creates a polarized bond that is vulnerable to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of acyclic β-enamino-keto derivatives[2].

  • The C3-Carboxylic Acid (Decarboxylation): Carboxylic acids directly attached to electron-withdrawing heterocyclic rings are prone to thermal decarboxylation[3]. Upon heating, the molecule can lose carbon dioxide ( CO2​ ) to form 5-bromoisoxazole. The isoxazole ring stabilizes the transient intermediate, lowering the activation energy required for this degradation pathway[3].

  • Photochemical Isomerization: Exposure to ultraviolet (UV) light induces photochemical reactions in isoxazoles. UV photons provide sufficient energy to homolytically cleave the N-O bond, initiating a photoisomerization cascade. This proceeds through a highly reactive azirine intermediate, ultimately rearranging to form a more stable oxazole isomer[2].

Degradation Pathways (Visualization)

The following diagram maps the primary degradation mechanisms triggered by environmental stressors.

Degradation A 5-Bromoisoxazole-3-carboxylic acid (Intact API) B Hydrolysis (N-O Bond Cleavage) A->B Moisture / pH Extremes C Thermal Stress (Decarboxylation) A->C Heat (>60°C) D UV Irradiation (Photoisomerization) A->D Photons (UV Light) E Acyclic Degradants (β-enamino-keto derivatives) B->E F 5-Bromoisoxazole (Loss of CO2) C->F G Oxazole Derivatives (via Azirine intermediate) D->G

Degradation pathways of 5-Bromoisoxazole-3-carboxylic acid.

Empirical Stability Data & Storage Conditions

To mitigate the kinetic drivers of degradation, strict storage parameters must be enforced. The standard recommended storage condition for 5-Bromoisoxazole-3-carboxylic acid is an inert atmosphere at 2-8°C [1].

Causality of Storage Parameters:

  • Temperature (2-8°C): Refrigeration suppresses the kinetic energy available for both thermal decarboxylation and hydrolytic ring-opening. As demonstrated in kinetic studies of related isoxazole derivatives, degradation rates follow pseudo-first-order kinetics that are highly temperature-dependent[4].

  • Inert Atmosphere (Argon/Nitrogen): Purging the storage container with an inert gas displaces ambient atmospheric moisture and oxygen. This eliminates the primary nucleophile (water) responsible for hydrolytic N-O bond cleavage[2] and prevents secondary oxidative degradation[3].

  • Protection from Light: Storing the compound in amber vials or dark environments prevents UV-induced photoisomerization to oxazole derivatives[2].

Quantitative Stability Matrix

The table below summarizes the expected stability profile and shelf-life impact under various stress conditions.

Stress ConditionEnvironmental ParameterPrimary Degradation MechanismExpected Shelf-Life ImpactRequired Mitigation
Optimal 2-8°C, Inert Gas, DarkNone (Baseline)> 24 MonthsStandard operating procedure[1].
Thermal > 40°CDecarboxylationRapid degradation (< 3 months)Strict cold-chain logistics.
Moisture > 60% Relative HumidityHydrolytic Ring-OpeningModerate degradation (3-6 months)Desiccators; Argon/N2 backfilling.
Photolytic Ambient Lab Light / UVPhotoisomerizationHigh (Significant impurity peaks)Amber glass containers; foil wrapping.
pH Extremes Contact with strong basesBase-catalyzed hydrolysisImmediate degradationAvoid alkaline excipients/solvents[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratories must implement self-validating protocols to monitor the purity of 5-Bromoisoxazole-3-carboxylic acid. A self-validating system ensures that any degradation is immediately detected and quantified before the reagent is used in downstream synthesis.

Protocol 1: Forced Degradation & Stability-Indicating Assay (SIA)

This protocol establishes the baseline chromatographic profile of potential degradants.

  • Step 1: Sample Preparation. Accurately weigh 10 mg of 5-Bromoisoxazole-3-carboxylic acid and dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Step 2: Hydrolytic Stress. Aliquot 1 mL of stock. Add 1 mL of 0.1M NaOH (Base Stress) or 0.1M HCl (Acid Stress). Incubate at 40°C for 24 hours. Causality: This forces the N-O bond cleavage to identify the retention times of acyclic degradants[2].

  • Step 3: Thermal Stress. Aliquot 1 mL of stock into a sealed vial. Heat at 80°C for 48 hours. Causality: This forces decarboxylation to identify the 5-bromoisoxazole peak[3].

  • Step 4: Neutralization & Analysis. Neutralize the hydrolytic samples. Analyze all stressed samples via LC-MS using a C18 reverse-phase column (Gradient: 5% to 95% MeCN in Water with 0.1% Formic Acid).

  • Validation Check: The mass balance must be verified. The sum of the integrated area of the intact API peak ( m/z 190/192 for [M−H]− ) and the degradant peaks must equal the total area of the unstressed control sample.

Protocol 2: Routine Quality Control Workflow

Before utilizing stored batches of 5-Bromoisoxazole-3-carboxylic acid in sensitive coupling reactions (e.g., solid-phase peptide synthesis[5]), a rapid QC workflow must be executed.

QCWorkflow Step1 Retrieve Sample Aliquot (Stored at 2-8°C, Inert) Step2 Sample Preparation (Dissolve in MeCN/H2O) Step1->Step2 Step3 HPLC / LC-MS Analysis (C18 Column, UV 254nm) Step2->Step3 Decision Purity > 98%? Step3->Decision Pass Proceed to Synthesis (e.g., Peptide Coupling) Decision->Pass Yes Fail Investigate Degradants (MS/MS Profiling) Decision->Fail No Repurify Recrystallization / Chromatography Fail->Repurify Repurify->Step3 Re-test

Self-validating QC workflow for purity monitoring prior to synthesis.

Handling & Formulation Considerations

When handling 5-Bromoisoxazole-3-carboxylic acid, exposure to ambient laboratory conditions should be minimized.

  • Weighing: Perform weighing operations swiftly or within a controlled-humidity glovebox.

  • Solvent Compatibility: Avoid prolonged storage of the compound in protic solvents (e.g., methanol, water) without refrigeration, as this can slowly initiate hydrolysis. Aprotic solvents like dry DCM or THF are preferred for stock solutions, provided they are stored at -20°C for long-term use.

  • Excipient/Reagent Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids, as they act as catalysts for the degradation pathways outlined above[3]. During activation for amide coupling (e.g., using HATU or EDC), minimize the residence time of the activated ester in the presence of excess tertiary amines (like DIPEA) to prevent base-catalyzed side reactions[5].

References[1] BLD Pharm. "1350551-14-2 | 5-Bromoisoxazole-3-carboxylic acid". BLD Pharm.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvlYwLmFwGFHuHW1XZ347Q5RNNFFwpDOu2RWuBcoPLRtBVDTAuWkC0FdoJf6Q5cOsd-C7L9SO3-UvahYZIlDYlU3yTD-dcu3Vp_UfjLeDQi_dlpVA7SJ1CsKXesugMPCEo6BF04wlEcQ0GyWa3w==[2] Benchchem. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl0UIwjrXOCDMtr5Nb4aQlHUjTTjHiAnDBhB0ToUtXblNBIMs4gzJwVfGaRrY-5eJe-rVX5-zBguNk8GmR3hbhqudd4oaUKZA5DA9d0kBj8VFBAVgtvrZtTUYKhSZjPkjJfGyaJXfP1lgr09nFWAdUGhTd15zgcz_yS7liWLG4A3EG9Z5bXwHW-nU9cH8nyMoVtkndmBxRlyb5jiStl72_ubgMDhVssdlCvfQWRnvomYede0UPqSbU_JNXwDlnWUqTUvuXEET3[3] Benchchem. "Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYB0q4RWnH3YUPfnbm86cMyQ_TJt-2ionw2CqIHM1FDiEoYbsszC8cqxNlTm6g0oN58SKMed6dNuq5KoH8hDsrbnkJjm5PWN-vtspmi3k5f0QZcRdrBITwkiop4AKbtz3n_yOvqYrxCUAoC9IpH63VCegfI3K2eIBg9b5frx1pkF7wSvw27z9G6dG0pIYCOwQqDfcLfnmBIkoFiw618VmLLA==[4] Ortiz CS, de Bertorello MM. "Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution". PubMed (J Pharm Sci).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxjxJZ-IVew9n80T1_MG39SMMRnx9wkyJhAjjoJuwExaOh8hWsD-fr6krdQmS9i-Qm1SxA-HmFLFEvXSEysCg0eVs3Wvzirja-5JNFDK87RooytF_WNjb3Y2z8NMZDU0Z_-Wo=[6] CUTM Courseware. "STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS". CUTM.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53dFfE4F7G5hJErBMekdd2cqbfxDEAWKZpyABXOrJfeH5M7eO8_tKKgPC0xO-i5IHtdUfGXhMXp0s_BFTfsv92rCVhafoQ-5MhZ2mAl-J_5tPMEzk5UGw1knDeQo4wwjE-nMZWX7tPjD0Jy1DQQg4_nZ9CtE0mP38KkL5oLoY5TflwAIuCBnGxI2m[5] MDPI. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcAgq8j_Oom3TmnTQoxNLpPionZ5yct6ESsA2uW3bwqzhsgFxeC9nKskltU5YJEOLQ-j6U5IqcQuWJ_Sh5PRaIimY3_062XnXWUWNtchv4w78_hQ04YF9AWTrlx-7Ki6L2PZgq

Sources

Foundational

The Strategic Utility of 5-Bromoisoxazole-3-Carboxylic Acid in Medicinal Chemistry: Commercial Landscape, Synthetic Applications, and Validation Workflows

Abstract In modern drug discovery, selecting the right chemical building block is the difference between a stalled project and a viable clinical candidate. As a Senior Application Scientist, I frequently evaluate bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, selecting the right chemical building block is the difference between a stalled project and a viable clinical candidate. As a Senior Application Scientist, I frequently evaluate bifunctional scaffolds that offer both structural rigidity and orthogonal reactivity. 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) stands out as a premier pharmacophore[1]. It features an isoxazole core—a privileged bioisostere for amides and esters—flanked by a C5-bromide for transition-metal catalysis and a C3-carboxylic acid for peptidomimetic linkages[2]. This whitepaper provides an in-depth technical guide to its commercial procurement, mechanistic utility, and field-proven synthetic protocols.

Chemical Profile & Mechanistic Utility

The regiochemistry of 5-bromoisoxazole-3-carboxylic acid fundamentally dictates its electronic properties and reactivity.

  • The Isoxazole Core: The presence of adjacent oxygen and nitrogen atoms creates a strong electron-withdrawing effect across the ring. This imparts excellent metabolic stability against in vivo oxidation, making it a highly sought-after motif in anti-inflammatory and anticancer drug design[2].

  • Causality in Scaffold Selection: Why utilize the 5-bromo isomer over the 4-bromo variant? The C5 position is highly activated toward oxidative addition by low-valent palladium species due to the inductive effects of the adjacent heteroatoms. This makes the C5-bromide an excellent, highly reactive handle for late-stage Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions[3][4].

  • Orthogonal Reactivity: The C3-carboxylic acid is sterically unhindered and electronically decoupled enough from the C5 position to allow for straightforward amide bond formation without competitive side reactions or epimerization risks.

Pharmacophore Core 5-Bromoisoxazole-3-carboxylic acid (Bifunctional Scaffold) Isoxazole Isoxazole Ring (Bioisostere, H-bond acceptor) Core->Isoxazole Bromo C5-Bromo Group (Cross-Coupling Handle) Core->Bromo Acid C3-Carboxylic Acid (Amidation/Esterification) Core->Acid Metabolic Stability Metabolic Stability Isoxazole->Metabolic Stability Late-Stage Arylation\n(Suzuki/Stille) Late-Stage Arylation (Suzuki/Stille) Bromo->Late-Stage Arylation\n(Suzuki/Stille) Peptidomimetic\nLinkages Peptidomimetic Linkages Acid->Peptidomimetic\nLinkages

Figure 2: Pharmacophoric utility of 5-bromoisoxazole-3-carboxylic acid in drug design.

Commercial Availability & Supplier Evaluation

A critical failure point I often observe in early-stage synthesis is the use of sub-standard heterocyclic starting materials. Trace impurities—such as debrominated analogs or isomeric byproducts—can easily poison palladium catalysts in downstream steps.

Because 5-bromoisoxazole-3-carboxylic acid is a specialized building block, it is primarily sourced from vendors focusing on heterocyclic and medicinal chemistry intermediates[1][5]. Due to the presence of the carboxylic acid and the bromo-heteroaryl system, cold-chain transportation and storage under an inert atmosphere are recommended to prevent slow hydrolytic degradation over extended periods[6].

Table 1: Commercial Suppliers and Specifications for CAS 1350551-14-2

SupplierPurity SpecificationTypical ScaleStorage Conditions
BLD Pharm ≥ 97% (NMR/LC-MS)Gram to Kilogram2-8°C, Inert Atmosphere
Shanghai Haohong Pharma > 95%Milligram to Gram2-8°C, Dry
Specialized CROs Custom (up to >99%)Multi-Kilogram2-8°C, Argon
Synthetic Utility & Experimental Protocols

To demonstrate the practical utility of this building block, I mandate a self-validating, two-step protocol that leverages its orthogonal reactivity.

Causality in Workflow Design: We perform the amidation before the cross-coupling. Free carboxylic acids can coordinate with palladium catalysts or require excess base during the Suzuki coupling, which often leads to protodeboronation of the boronic acid or catalyst deactivation. Masking the acid as an amide first ensures a high-yielding cross-coupling step.

Step 1: Amidation of the C3-Carboxylic Acid
  • Reagent Preparation: In an oven-dried flask under argon, dissolve 5-bromoisoxazole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Mechanistic insight: HATU rapidly forms a highly reactive OAt ester. This prevents side reactions and ensures rapid, quantitative conversion of the sterically accessible C3-acid.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 190/192[M-H]-) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Step 2: Suzuki-Miyaura Coupling at the C5-Bromo Position
  • Setup: Dissolve the crude 5-bromo-isoxazole-3-amide (1.0 eq) and an arylboronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Catalyst & Base: Add K2CO3 (3.0 eq) and Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Causality: Pd(dppf)Cl2 is chosen for its large bite angle, which facilitates reductive elimination, while the biphasic Dioxane/H2O system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat to 80°C for 4-6 hours under argon.

  • Self-Validation: Monitor via LC-MS. The disappearance of the brominated isotopic pattern (1:1 ratio of M / M+2) confirms the consumption of the starting material.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC.

Table 2: Reaction Optimization Parameters

Reaction StepReagent / CatalystEquivalentsTemp (°C)Time (h)Typical Yield
Amidation HATU / DIPEA1.2 / 3.0252> 85%
Suzuki Coupling Pd(dppf)Cl2 / K2CO30.05 / 3.0804-660 - 80%
Quality Control (QC) & Validation Workflow

To ensure reproducibility in drug discovery campaigns, establishing a robust QC workflow is paramount. Below is the logical progression from raw material receipt to final compound validation, ensuring that each intermediate is verified before proceeding.

QC_Workflow A 5-Bromoisoxazole-3-carboxylic acid (Raw Material) B Amidation Reaction (HATU, DIPEA) A->B Step 1 C In-Process QC (LC-MS: m/z check) B->C Validate D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) C->D Pass E Final Purification (Prep-HPLC) D->E Step 2 F Final Release QC (1H-NMR, HRMS) E->F Validate

Figure 1: Two-step synthetic and quality control workflow for 5-bromoisoxazole-3-carboxylic acid.

Conclusion

5-Bromoisoxazole-3-carboxylic acid is a highly strategic building block. By understanding the electronic nuances of the isoxazole ring and the orthogonal reactivity of its functional groups, medicinal chemists can rapidly generate diverse libraries of bioisosteric target compounds. Sourcing high-purity material from reliable vendors ensures that downstream transition-metal catalysis proceeds without interference, ultimately accelerating the lead optimization process.

References
  • The recent progress of isoxazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]

Sources

Exploratory

The Isoxazole Scaffold in Drug Discovery: A Comprehensive Technical Guide

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazole)—has established itself as a privileged scaffold in modern medicinal chemistry[1]. Its unique el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazole)—has established itself as a privileged scaffold in modern medicinal chemistry[1]. Its unique electronic properties, characterized by a distinct dipole moment and the ability to participate in both hydrogen bonding and π

π stacking, make it a versatile structural motif[1]. As a Senior Application Scientist, understanding the causality behind deploying the isoxazole core is critical. It is not merely a structural spacer; it is strategically utilized for bioisosteric replacement, physicochemical tuning, and even as a metabolically triggered prodrug moiety. This whitepaper provides an in-depth technical analysis of the isoxazole scaffold, detailing its synthetic methodologies, mechanistic target engagement, and protocols for experimental validation.

The Strategic Role of Isoxazole: Bioisosterism and Physicochemical Tuning

A persistent challenge in drug optimization is the metabolic lability of amides and esters. Amides, while critical for target binding via hydrogen bond donation and acceptance, are highly susceptible to in vivo enzymatic hydrolysis by amidases[2].

The isoxazole ring serves as an elite non-classical bioisostere for these functional groups. By replacing an amide with an isoxazole, chemists eliminate the hydrolyzable C-N bond while retaining a rigid, planar geometry. The nitrogen and oxygen lone pairs on the isoxazole ring effectively mimic the hydrogen-bond acceptor capabilities of the amide carbonyl[2]. Furthermore, this replacement typically increases the lipophilicity (LogP) of the molecule, thereby enhancing passive membrane permeability and oral bioavailability.

Synthetic Methodologies: 1,3-Dipolar Cycloaddition

The most robust and modular method for constructing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne[3]. Historically, uncatalyzed thermal cycloadditions yielded a problematic mixture of 3,4- and 3,5-disubstituted isomers. To solve this, modern workflows employ Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuCANOC).

Causality of the Catalyst: The introduction of a Copper(I) catalyst forces the terminal alkyne to form a copper acetylide intermediate. This sterically and electronically directs the incoming nitrile oxide, ensuring the reaction is strictly regioselective and exclusively yields the 3,5-disubstituted isoxazole.

SynthesisWorkflow A Aldehyde Precursor C Oxime Formation A->C B Hydroxylamine (NH2OH) B->C D Chlorination (NCS) C->D E Hydroximoyl Chloride D->E F Base (TEA) Treatment E->F G Nitrile Oxide (In situ) F->G I 1,3-Dipolar Cycloaddition G->I H Terminal Alkyne + Cu(I) H->I J 3,5-Disubstituted Isoxazole I->J

Caption: Workflow for synthesizing 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Self-Validating System: This protocol incorporates in-process analytical checks to guarantee regioselectivity and prevent downstream purification failures.

  • Oxime Formation: Dissolve the starting aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours. Validation: TLC should show complete consumption of the UV-active aldehyde spot.

  • Chlorination: Dissolve the isolated oxime in N,N-dimethylformamide (DMF). Slowly add N-chlorosuccinimide (NCS, 1.1 eq) at 0°C to form the hydroximoyl chloride.

  • Cycloaddition Setup: In a separate flask, dissolve the terminal alkyne (1.0 eq) in a THF/water mixture (1:1). Add Copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ.

  • In Situ Nitrile Oxide Generation & Reaction: Add the hydroximoyl chloride to the alkyne mixture. Dropwise, add triethylamine (TEA, 1.5 eq). The TEA dehydrohalogenates the hydroximoyl chloride to form the highly reactive nitrile oxide, which immediately undergoes Cu-catalyzed cycloaddition with the alkyne.

  • Validation & Isolation: Quench with saturated NH4Cl. Extract with ethyl acetate. Self-Validation Step: Analyze the crude mixture via 1 H-NMR. The successful formation of the 3,5-isomer is confirmed by a distinct, isolated singlet for the C4 proton (typically between δ 6.0–7.0 ppm). If a mixture of singlets appears, the Cu(I) catalyst failed to control regioselectivity, and the batch must be discarded.

Mechanistic Insights: Target Engagement & Biotransformation

Case Study 1: Structural Orientation in COX-2 Inhibition (Valdecoxib)

Valdecoxib is a highly potent, FDA-approved non-steroidal anti-inflammatory drug (NSAID)[4]. In this molecule, the isoxazole ring is not the primary interacting pharmacophore; rather, it acts as a rigid, planar spacer. Causality of Selectivity: Cyclooxygenase-2 (COX-2) features a valine residue at position 523, whereas COX-1 features a bulkier isoleucine[4]. The smaller valine in COX-2 opens a secondary hydrophobic side pocket. The unique bond angles of the central isoxazole ring perfectly project the benzenesulfonamide moiety of valdecoxib into this specific COX-2 side pocket, resulting in a highly selective inhibition profile (IC 50​ = 0.005 µM for COX-2)[4].

Case Study 2: Prodrug Bioactivation via Ring Scission (Leflunomide)

Unlike valdecoxib, where the isoxazole ring is metabolically stable, the rheumatoid arthritis drug leflunomide utilizes the isoxazole ring as a targeted prodrug trigger[5]. Causality of Activation: Upon oral administration, leflunomide reaches the liver where it encounters Cytochrome P450 1A2 (CYP1A2). The enzyme catalyzes the deprotonation of the essential C3-H on the isoxazole ring. This triggers a cascade resulting in the cleavage of the N-O bond, unfurling the ring to form the active α -cyanoenol metabolite, teriflunomide (A771726)[5]. Teriflunomide subsequently inhibits mitochondrial dihydroorotate dehydrogenase (DHODH), starving hyperactive autoimmune lymphocytes of de novo pyrimidines.

LeflunomidePathway A Leflunomide (Prodrug) Isoxazole Scaffold B Hepatic CYP1A2 (NADPH-dependent) A->B C Isoxazole N-O Bond Cleavage (C3-H Deprotonation) B->C D Teriflunomide (A771726) Active α-Cyanoenol C->D E Inhibition of DHODH (Mitochondrial Enzyme) D->E F Blockade of de novo Pyrimidine Synthesis E->F G Immunosuppression (Reduced Lymphocyte Proliferation) F->G

Caption: CYP1A2-mediated bioactivation of leflunomide via isoxazole ring scission.

Pharmacological Applications & FDA-Approved Drugs

The versatility of the isoxazole (and its partially saturated derivative, isoxazoline) scaffold is reflected in its broad clinical utility across multiple therapeutic areas[6][7].

Table 1: Representative FDA-Approved Drugs Utilizing the Isoxazole/Isoxazoline Scaffold

Drug NameTherapeutic AreaPrimary TargetMechanistic Role of the Scaffold
Valdecoxib Anti-inflammatoryCOX-2Rigid spacer orienting the sulfonamide pharmacophore into the COX-2 specific Val523 side pocket.
Leflunomide Rheumatoid ArthritisDHODHMetabolically labile prodrug moiety; undergoes CYP1A2-mediated ring opening to the active α -cyanoenol.
Oxacillin AntibacterialPenicillin-binding proteinsActs as a massive steric shield, protecting the vulnerable β -lactam ring from bacterial β -lactamase degradation.
Fluralaner Veterinary ParasiticideGABA-gated Cl- channelsThe isoxazoline core drives high-affinity binding to arthropod receptors, providing extended duration of action[8].

Quantitative Data: Physicochemical Profiling

When executing a bioisosteric replacement from an amide to an isoxazole, scientists must anticipate specific shifts in the molecule's physicochemical profile.

Table 2: Comparative Pharmacokinetic Impact of Amide vs. Isoxazole Bioisosterism

Property / ParameterTypical Amide LeadIsoxazole BioisostereCausality / Impact
LogP (Lipophilicity) 1.5 - 2.02.5 - 3.5Loss of the N-H hydrogen bond donor increases lipophilicity, significantly improving passive membrane permeability.
HLM Intrinsic Clearance > 100 µL/min/mg< 20 µL/min/mgElimination of the hydrolyzable C-N bond prevents rapid degradation by ubiquitous amidases.
Target IC 50​ 10 nM15 - 30 nMSlight potency shift due to altered bond angles, but generally well-tolerated within the binding pocket.
Plasma Half-life (t 1/2​ ) < 1 hour> 4 hoursEnhanced systemic exposure directly resulting from improved metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the success of an isoxazole bioisosteric replacement, one must quantify its resistance to hepatic metabolism compared to the parent amide.

MetabolicAssay A Test Compound (Isoxazole vs Amide) B Incubation with HLM + NADPH (37°C) A->B C Aliquots taken at 0, 15, 30, 45, 60 min B->C D Quench with Cold Acetonitrile (Protein Precipitation) C->D E Centrifugation & Supernatant Extraction D->E F LC-MS/MS Analysis (Quantify Parent Drug) E->F G Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) F->G

Caption: Logical workflow for in vitro metabolic stability assessment using human liver microsomes.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Self-Validating System: This protocol relies on concurrent control tracking to ensure enzymatic viability and prevent false-positive stability readings.

  • Preparation: Prepare a 1 µM solution of the isoxazole test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Integration (Crucial Step): In parallel, prepare a 1 µM solution of Verapamil (a known high-clearance drug). Validation: If Verapamil is not rapidly depleted during the assay, the microsomal enzymes are inactive, and the entire plate must be invalidated.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents required by Cytochrome P450 enzymes to oxidize the substrate.

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to prevent downstream fouling of the LC-MS/MS column.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The isoxazole scaffold is a masterclass in rational drug design. Whether utilized as a metabolically resilient bioisostere to increase half-life, a rigid geometric spacer to achieve exquisite enzyme selectivity, or a cleverly disguised prodrug trigger, its applications are vast. By mastering the synthetic methodologies (like CuCANOC) and rigorously validating physicochemical properties through structured assays, drug development professionals can leverage the isoxazole core to rescue failing chemotypes and drive novel therapeutics to the clinic.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: nih.gov.
  • Title: The Isoxazole Core: A Journey from Discovery to Drug Design. Source: benchchem.com.
  • Title: Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. Source: fda.gov.
  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: nih.gov.
  • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. Source: nih.gov.
  • Title: Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of 5-Bromoisoxazole-3-carboxylic Acid

Introduction 5-Bromoisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The isoxazole scaffold is present in numerous biologically active compounds, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromoisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The isoxazole scaffold is present in numerous biologically active compounds, and the carboxylic acid and bromide moieties offer versatile handles for further chemical modifications. Esterification of the carboxylic acid group is a common and critical step to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to serve as a protecting group during subsequent synthetic transformations.

This guide provides detailed application notes and protocols for three robust methods for the esterification of 5-Bromoisoxazole-3-carboxylic acid, tailored for researchers and scientists in drug development. The methodologies discussed are the classic Fischer-Speier esterification, the mild Steglich esterification, and a two-step approach via an acyl chloride intermediate. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the causality behind experimental choices to ensure reproducible and high-yielding results.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] This reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[1][3]

Causality of Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[1][2]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][3]

  • Heat (Reflux): The reaction is typically slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to overcome the reaction barrier and reach equilibrium faster.[5]

  • Aqueous Workup: The workup procedure is designed to remove the excess alcohol, the acid catalyst, and any remaining carboxylic acid. Washing with a saturated solution of sodium bicarbonate (NaHCO₃) neutralizes the strong acid catalyst and deprotonates the unreacted carboxylic acid, forming a water-soluble carboxylate salt that can be easily separated in the aqueous layer. The subsequent brine wash helps to remove any remaining water from the organic layer.[5]

Experimental Protocol: Synthesis of Methyl 5-Bromoisoxazole-3-carboxylate

Materials:

  • 5-Bromoisoxazole-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromoisoxazole-3-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, which can also serve as the solvent).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2x), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromoisoxazole-3-carboxylate.

  • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Fischer-Speier Esterification

A 1. Dissolve 5-Bromoisoxazole-3-carboxylic acid in excess anhydrous methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 4-8 hours B->C D 4. Monitor by TLC C->D D->C Incomplete? Continue reflux E 5. Cool to room temperature D->E Complete? F 6. Remove excess methanol (rotovap) E->F G 7. Dissolve residue in Ethyl Acetate F->G H 8. Aqueous Workup: - Wash with H₂O - Wash with sat. NaHCO₃ (2x) - Wash with Brine G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography (if needed) I->J

Caption: Workflow for Fischer-Speier Esterification of 5-Bromoisoxazole-3-carboxylic acid.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification or when using sterically hindered alcohols.[7]

Causality of Experimental Choices
  • DCC (Coupling Agent): DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the unactivated carboxylic acid.[7]

  • DMAP (Catalyst): DMAP acts as an acyl-transfer catalyst. It reacts with the O-acylisourea intermediate to form a still more reactive N-acylpyridinium salt. This intermediate is highly electrophilic and readily reacts with the alcohol to form the ester, regenerating DMAP in the process. The use of DMAP also helps to suppress a common side reaction, the formation of an unreactive N-acylurea.[7]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because water can react with the DCC and the activated intermediates, leading to the formation of byproducts and reducing the yield of the desired ester.

  • Reaction Temperature: The reaction is typically carried out at room temperature, making it suitable for thermally sensitive substrates.[8]

  • Workup: The primary byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. The remaining DMAP and any unreacted starting materials are removed by an acidic wash during the aqueous workup.[6]

Experimental Protocol: Synthesis of Ethyl 5-Bromoisoxazole-3-carboxylate

Materials:

  • 5-Bromoisoxazole-3-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromoisoxazole-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane.

  • Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Steglich Esterification

A 1. Dissolve 5-Bromoisoxazole-3-carboxylic acid, ethanol, and DMAP in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at 0 °C, then warm to RT for 4-12 hours C->D E 5. Monitor by TLC D->E E->D Incomplete? Continue stirring F 6. Filter off DCU precipitate E->F Complete? G 7. Aqueous Workup: - Wash with 1M HCl (2x) - Wash with sat. NaHCO₃ - Wash with Brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography (if needed) H->I

Caption: Workflow for Steglich Esterification of 5-Bromoisoxazole-3-carboxylic acid.

Method 3: Two-Step Esterification via Acyl Chloride

For carboxylic acids that are resistant to direct esterification or when a very clean and irreversible reaction is desired, a two-step procedure involving the formation of an acyl chloride followed by reaction with an alcohol is a highly effective method.[9] Common reagents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9][10]

Causality of Experimental Choices
  • Oxalyl Chloride and Catalytic DMF: The reaction of a carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a mild and efficient way to form an acyl chloride. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. The byproducts of this reaction (CO₂, CO, and HCl) are gaseous, which helps to drive the reaction to completion.[11]

  • Inert Solvent: The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent any unwanted side reactions.

  • Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions, as the acyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Removal of Excess Reagent: After the formation of the acyl chloride, the excess oxalyl chloride and solvent are removed under reduced pressure. This is important to prevent any side reactions with the alcohol in the next step.

  • Reaction with Alcohol: The acyl chloride is a highly reactive electrophile and will readily react with an alcohol, even at low temperatures, to form the ester. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is often added to neutralize the HCl that is generated during this step.

Experimental Protocol: Synthesis of Isopropyl 5-Bromoisoxazole-3-carboxylate

Step 1: Synthesis of 5-Bromoisoxazole-3-carbonyl chloride

Materials:

  • 5-Bromoisoxazole-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Bromoisoxazole-3-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirring solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-Bromoisoxazole-3-carbonyl chloride is typically used immediately in the next step without further purification.

Step 2: Esterification with Isopropanol

Materials:

  • Crude 5-Bromoisoxazole-3-carbonyl chloride

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 5-Bromoisoxazole-3-carbonyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of anhydrous isopropanol (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the isopropanol/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure isopropyl 5-bromoisoxazole-3-carboxylate.

Workflow for Two-Step Esterification via Acyl Chloride

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 1. Dissolve 5-Bromoisoxazole-3-carboxylic acid in anhydrous DCM with cat. DMF B 2. Cool to 0 °C A->B C 3. Add oxalyl chloride dropwise B->C D 4. Stir at RT for 1-2 hours C->D E 5. Concentrate to give crude acyl chloride D->E F 6. Dissolve crude acyl chloride in anhydrous DCM and cool to 0 °C E->F G 7. Add isopropanol and triethylamine solution F->G H 8. Stir at RT for 1-3 hours G->H I 9. Aqueous Workup: - Wash with H₂O - Wash with Brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Workflow for the two-step esterification of 5-Bromoisoxazole-3-carboxylic acid via an acyl chloride intermediate.

Data Summary and Comparison

MethodKey ReagentsCatalystSolventTemperatureTypical Reaction TimeWorkup/PurificationAdvantagesDisadvantages
Fischer-Speier Alcohol (in excess)Strong Acid (e.g., H₂SO₄)AlcoholReflux4-8 hoursAqueous extraction, chromatographyCost-effective, simpleHarsh acidic conditions, equilibrium reaction, requires high temperatures
Steglich Alcohol, DCCDMAPAnhydrous DCM0 °C to RT4-12 hoursFiltration of DCU, aqueous extraction, chromatographyMild conditions, high yields, good for sensitive substratesDCC is an allergen, anhydrous conditions required, byproduct removal
Acyl Chloride Alcohol, Oxalyl ChlorideDMF (cat.), Et₃NAnhydrous DCM0 °C to RT2-5 hours (total)Aqueous extraction, chromatographyIrreversible, high yielding, clean reactionTwo steps, requires handling of moisture-sensitive reagents

Conclusion

The choice of esterification method for 5-Bromoisoxazole-3-carboxylic acid depends on the specific requirements of the synthetic route, including the stability of the substrate, the desired scale of the reaction, and the available reagents. The Fischer-Speier method is a straightforward and economical option for simple, robust syntheses. The Steglich esterification offers a mild and versatile alternative for more sensitive substrates. The two-step acyl chloride approach provides a highly efficient and clean conversion, which is particularly useful when high purity and yield are critical. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and successfully perform the esterification of this important heterocyclic building block.

References

  • Information about the current time was retrieved but is not relevant to the scientific content of this document.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)pyridine. (1990). Organic Syntheses, 63, 183. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). Organic Letters, 11(5), 1083–1086. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(17), 6405-6413. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Academia.edu. [Link]

  • Steglich Esterification Overview. Scribd. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]

  • Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). FLORE. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. (2021).
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2012). Indian Journal of Chemistry - Section B, 51B(9), 1368-1373. [Link]

  • Method for preparing 5-bromoacetylsalicylic acid methyl ester. (2015).
  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[5]oxazinane-3-carboxylic acid ethyl esters. (2006). Bioorganic & Medicinal Chemistry, 14(9), 3174-3184. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Reddit. [Link]

  • PROCESS FOR PREPARATION OF 4-METHYLOXAZOLE-5-CARBOXYLIC ESTER. (2018).
  • Figure CX5.1. Possible syntheses of an acid chloride. Reactivity in Chemistry. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Molecules, 27(10), 3243. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018). OUCI. [Link]

  • AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. (2012).
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 5-Bromoisoxazole-3-carboxylic acid for the Synthesis of Novel Enzyme Inhibitors

Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the isoxazole ring system is recognized as a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the isoxazole ring system is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1] The isoxazole core is a key component in various approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive framework for designing molecules that can effectively interact with biological targets.

This guide focuses on a particularly versatile building block: 5-Bromoisoxazole-3-carboxylic acid . This compound offers a dual-handle approach for synthetic diversification. The carboxylic acid at the 3-position serves as a robust anchor for amide bond formation, enabling the coupling of various amine-containing fragments to explore structure-activity relationships (SAR).[2] Simultaneously, the bromine atom at the 5-position provides a reactive site for subsequent cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to further modulate the compound's biological profile.[3] This strategic combination makes 5-Bromoisoxazole-3-carboxylic acid an ideal starting point for generating libraries of novel compounds aimed at inhibiting key enzymes implicated in disease, such as kinases, xanthine oxidase, and carbonic anhydrases.[4][5][6]

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful experimental design, handling, and storage.

PropertyValueSource / Comment
CAS Number 1350551-14-2[7]
Molecular Formula C₄H₂BrNO₃[7]
Molecular Weight 191.97 g/mol [7]
Appearance Solid[8]
Melting Point >200 °C (with decomposition)Based on similar heterocyclic carboxylic acids.[9]
Solubility Soluble in DMSO, DMF, and methanol; Sparingly soluble in water.Typical for small polar organic acids.[9]
Storage Inert atmosphere, 2-8°C[7]

Core Synthetic Strategy: Robust Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient because they readily form a non-reactive ammonium carboxylate salt.[10] To facilitate the reaction, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[11][12] This is typically achieved using coupling reagents.

The general workflow for synthesizing enzyme inhibitors from 5-Bromoisoxazole-3-carboxylic acid via amide coupling is a two-step, one-pot process involving activation followed by nucleophilic substitution.

Caption: General workflow for amide coupling synthesis.

Comparative Analysis of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization (if chiral amines are used), and desired reaction conditions.[10][13]

Reagent SystemReagent TypeAdditiveBaseTypical SolventsKey AdvantagesCommon Side Reactions
EDC / NHS CarbodiimideNHS or Sulfo-NHSNone or mild base (e.g., DIPEA)DCM, DMF, WaterWater-soluble byproducts, good for aqueous reactions.[10]Racemization, formation of N-acylurea byproduct.
HATU Uronium/Aminium SaltNoneDIPEA, 2,4,6-CollidineDMF, NMPHigh reactivity, fast, effective for hindered substrates.[13]Guanidinylation of the amine.
HBTU Uronium/Aminium SaltHOBtDIPEADMF, NMPStable, efficient, and widely used.[14]Racemization.
T3P® Phosphonium SaltNonePyridine, DIPEAEtOAc, THF, DCMHigh yields, byproducts are water-soluble.Requires a stoichiometric amount of base.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-bromoisoxazole-3-carboxamides.

Protocol 1: General Amide Coupling using EDC/NHS

This method is widely applicable and particularly useful when water-soluble byproducts are desired for simplified purification.[10] The mechanism involves the formation of a highly reactive O-acylisourea intermediate by EDC, which is then converted to a more stable and amine-reactive NHS-ester.[2]

Caption: Mechanism of EDC/NHS mediated amide coupling.

Materials:

  • 5-Bromoisoxazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • NHS (N-Hydroxysuccinimide) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq, if amine is a hydrochloride salt)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃, 5% aqueous HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation of Carboxylic Acid:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromoisoxazole-3-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Rationale: EDC is the primary activator, while NHS forms a more stable active ester, minimizing side reactions like racemization.[10]

    • Stir the reaction mixture at room temperature for 30-60 minutes. Progress can be monitored by TLC or LC-MS for the disappearance of the starting acid.

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1.1-1.2 eq) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add DIPEA (2.0-3.0 eq) to neutralize the acid and liberate the free amine.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete when LC-MS analysis shows full consumption of the active ester and starting materials.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 5-bromoisoxazole-3-carboxamide derivative.

Protocol 2: High-Efficiency Coupling with HATU for Challenging Substrates

HATU is a uronium-based coupling reagent that is highly effective for coupling sterically hindered acids or electron-deficient amines where other methods may fail.[13]

Materials:

  • 5-Bromoisoxazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, 5% aqueous LiCl (optional, for DMF removal)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, dissolve 5-Bromoisoxazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) to this solution.

    • Cool the mixture to 0 °C using an ice bath. Rationale: Adding the base at a reduced temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Initiation and Reaction:

    • Slowly add DIPEA (3.0 eq) to the cooled reaction mixture. Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and activate the HATU reagent.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than those using carbodiimides.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl solution (2-3 times) to efficiently remove DMF.[10]

    • Subsequently, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to obtain the desired product.

Application in Enzyme Inhibition and Post-Synthetic Modification

The true power of the 5-Bromoisoxazole-3-carboxylic acid scaffold lies in its application for discovering potent and selective enzyme inhibitors.

Targeting Key Enzymes
  • Xanthine Oxidase (XO) Inhibitors: Derivatives of isoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity leads to gout.[4][5] The carboxylic acid or resulting amide can form crucial interactions within the enzyme's active site.

  • Kinase Inhibitors: The oxazole/isoxazole scaffold is a common feature in kinase inhibitors. By coupling diverse amine fragments, libraries can be generated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.[3]

  • Carbonic Anhydrase Inhibitors: Carboxylic acid derivatives are known to act as non-classical inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to glaucoma and cancer.[6]

  • Potential STAT3 Pathway Modulation: Structurally related oxazole compounds have been suggested to inhibit the STAT3 signaling pathway, which is often hyperactivated in cancer cells.[9]

G cluster_0 Postulated Anticancer Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation Inhibitor Isoxazole-based Inhibitor Inhibitor->Receptor Inhibition P_STAT3 p-STAT3 (Active) Nucleus Nucleus P_STAT3->Nucleus Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Postulated inhibition of a kinase signaling pathway.

The Role of the 5-Bromo Substituent

While the protocols above focus on derivatizing the carboxylic acid, the 5-bromo group is a latent handle for advanced diversification. It enables palladium-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: To introduce new aryl or heteroaryl rings.

  • Sonogashira Coupling: To install alkyne functionalities.

  • Buchwald-Hartwig Amination: To form new C-N bonds.

This post-synthetic modification allows for the expansion of a lead compound into a more refined series of inhibitors with improved potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

5-Bromoisoxazole-3-carboxylic acid is a high-potential, synthetically tractable starting material for the development of enzyme inhibitors. Its bifunctional nature allows for the rapid generation of diverse chemical libraries through robust and well-established amide coupling methodologies. By leveraging the protocols and strategic insights provided in this guide, researchers in drug discovery can efficiently synthesize and evaluate novel isoxazole-based compounds, accelerating the journey toward new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid.
  • Royal Society of Chemistry. (n.d.). A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • BenchChem. (2025).
  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • BLD Pharm. (n.d.). 5-Bromoisoxazole-3-carboxylic acid.
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Fluorochem. (n.d.). 3-Bromoisoxazole-5-carboxylic acid.
  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Capriati, V., & Granata, I. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
  • Organic Chemistry Portal. (n.d.).
  • Al-Suhaimi, K. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).
  • LibreTexts Chemistry. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • FLORE. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors.
  • ResearchGate. (n.d.).
  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.

Sources

Method

Analytical Methods for Quantification of 5-Bromoisoxazole-3-carboxylic Acid by HPLC-UV: A Comprehensive Guide

Executive Summary The quantification of small, highly polar, and ionizable molecules presents a unique set of challenges in pharmaceutical analysis. 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2)[1] is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, highly polar, and ionizable molecules presents a unique set of challenges in pharmaceutical analysis. 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2)[1] is a critical intermediate and pharmacophore building block. Due to its strong acidic nature and polar surface area, standard reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention or symmetrical peak shapes.

This application note provides a field-proven, self-validating HPLC-UV methodology. By prioritizing the physicochemical reality of the analyte—specifically, manipulating mobile phase pH to enforce ion suppression—this guide establishes a robust framework for routine quantification and quality control.

Physicochemical Profiling & Analytical Challenges

To design a reliable method, we must first understand the causality between the molecule's structure and its chromatographic behavior.

  • Molecular Profile: 5-Bromoisoxazole-3-carboxylic acid has a molecular weight of 191.97 g/mol and the formula C4H2BrNO3[1].

  • The pKa Challenge: The carboxylic acid group is attached directly to an electron-deficient isoxazole ring, which is further deactivated by the electronegative bromine atom at the C5 position. This intense electron-withdrawing effect drastically lowers the pKa of the acid to approximately 1.5.

  • Chromatographic Causality: At a standard mobile phase pH of 3.0–4.0, the molecule exists almost entirely in its deprotonated, ionized state (R-COO⁻). In RPLC, ionized species exhibit poor partitioning into the hydrophobic C18 stationary phase, leading to near-void retention times. Furthermore, the negatively charged analyte interacts electrostatically with unendcapped, active silanols on the silica support, resulting in severe peak tailing[2].

  • UV Detection: The conjugated π -system of the isoxazole ring provides a strong UV chromophore. The bromo-substituent induces a slight bathochromic shift, making 220 nm the optimal wavelength for maximum sensitivity.

RetentionMechanism cluster_0 pH > pKa (e.g., pH 4.0) cluster_1 pH < pKa (e.g., pH 2.0 with 0.1% TFA) Node1 Ionized State (R-COO⁻) Node2 Poor Retention & Peak Tailing Node1->Node2 Node3 Neutral State (R-COOH) Node4 Strong Hydrophobic Interaction Node3->Node4 Node5 Sharp, Symmetrical Peaks Node4->Node5

Figure 1: Causality of mobile phase pH on the retention of 5-Bromoisoxazole-3-carboxylic acid.

Method Development Strategy: The Logic of Ion Suppression

To achieve a self-validating system, the method must inherently suppress the physical phenomena that cause variability.

Mobile Phase Selection (The "Why"): Standard LC-MS buffers like ammonium formate (pH ~3.8) are insufficiently acidic to protonate this specific analyte. To force the equilibrium toward the neutral, hydrophobic state (R-COOH), we must employ 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase. TFA (pKa ~0.2) reliably drops the mobile phase pH to ~2.0, ensuring >90% of the analyte is protonated. This strict ion suppression maximizes retention and eliminates secondary silanol interactions.

Column Selection: Because the method requires a highly acidic mobile phase, traditional silica columns may suffer from ligand hydrolysis (phase bleed) over time. A sterically protected C18 column or a superficially porous particle (SPP) column designed specifically for low-pH stability is required to ensure method longevity and reproducibility.

MethodWorkflow A 1. Physicochemical Profiling (pKa ~1.5, UV max ~220 nm) B 2. Column Selection (Low-pH stable C18) A->B C 3. Mobile Phase Optimization (0.1% TFA for Ion Suppression) B->C D 4. Method Validation (USP <621> System Suitability) C->D E 5. Routine Quantification D->E

Figure 2: Logical workflow for HPLC method development of highly acidic isoxazoles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) in accordance with the harmonized guidelines[3],[4] to prove the system is under control before any sample is quantified.

Reagents & Materials
  • Analyte: 5-Bromoisoxazole-3-carboxylic acid Reference Standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA). Note: Lower grades of TFA contain UV-absorbing impurities that will cause severe baseline drift at 220 nm.

Standard Preparation Workflow
  • Diluent Preparation: Mix 800 mL of Ultrapure Water with 200 mL of ACN (80:20, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterOptimized SettingCausality / Rationale
Column Low-pH stable C18 (e.g., 4.6 x 150 mm, 3.5 µm)Resists ligand cleavage at pH 2.0; provides sufficient theoretical plates.
Mobile Phase A Water + 0.1% TFA (v/v)Enforces ion suppression (pH ~2.0) to maintain analyte neutrality.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Eluting solvent; TFA added to prevent baseline drift during mixing.
Elution Mode Isocratic: 75% A / 25% BSimplifies the method; 25% organic provides an ideal retention factor ( k′ ~ 3-5).
Flow Rate 1.0 mL/minStandard linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CStabilizes mobile phase viscosity and improves retention time reproducibility.
Injection Volume 10 µLPrevents volume overload while maintaining high signal-to-noise ratio.
Detection UV at 220 nmAligns with the λmax​ of the brominated isoxazole chromophore.

System Suitability & Validation Parameters

Before analyzing unknown samples, inject the Working Standard (50 µg/mL) five consecutive times. The system is only considered "validated for use" if it meets the following USP <621> criteria[5]:

SST ParameterUSP <621> TargetExpected ResultInterpretation of Failure
Retention Time %RSD ≤ 2.0%< 0.5%Pump leak, inadequate column equilibration, or temperature fluctuation.
Peak Area %RSD ≤ 2.0%< 1.0%Autosampler precision issue or air bubbles in the syringe.
Tailing Factor ( Tf​ ) ≤ 1.51.0 – 1.2Insufficient mobile phase acidity (pH > pKa) causing secondary interactions.
Theoretical Plates ( N ) ≥ 2000> 5000Column degradation, void volume formation, or extra-column band broadening.

Troubleshooting & Optimization

Even robust methods can encounter environmental or instrumental deviations. Use the following matrix to diagnose and correct root causes rapidly:

ObservationRoot Cause AnalysisCorrective Action
Severe Peak Tailing ( Tf​ > 1.5) Analyte is partially ionized. The TFA concentration has degraded, or the aqueous phase was prepared incorrectly.Discard Mobile Phase A. Prepare fresh Water with exactly 0.1% (v/v) LC-MS grade TFA. Verify pH is ~2.0.
Retention Time Drift The stationary phase is not fully equilibrated with the highly acidic ion-pairing modifier.Flush the column with at least 20 column volumes (CV) of the isocratic mobile phase prior to the first injection.
High Baseline Noise UV absorbance interference from degraded or low-grade TFA at 220 nm.Switch to high-purity, ampouled LC-MS grade TFA. Flush the detector flow cell with 50% Methanol to remove organic fouling.
Split Peaks Sample solvent is significantly stronger (higher % organic) than the mobile phase, causing premature elution at the column head.Ensure the sample diluent matches the initial mobile phase conditions (e.g., maximum 20-25% Acetonitrile).

References

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, [Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromoisoxazole-3-Carboxylic Acid

Executive Summary & Strategic Context Isoxazole-3-carboxylic acid derivatives are highly valued pharmacophores in modern drug development, frequently serving as metabolically stable bioisosteres for carboxylic acids or a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Isoxazole-3-carboxylic acid derivatives are highly valued pharmacophores in modern drug development, frequently serving as metabolically stable bioisosteres for carboxylic acids or amides[1]. In the pursuit of rapid structure-activity relationship (SAR) exploration, functionalizing the C5 position via late-stage Suzuki-Miyaura cross-coupling is a critical strategy[1],[2]. However, the electron-deficient nature of the isoxazole ring and the presence of an unprotected carboxylic acid present unique synthetic hurdles. This application note details a highly optimized, self-validating protocol for the direct cross-coupling of 5-bromoisoxazole-3-carboxylic acid without the need for transient ester protection.

Mechanistic Insights & Causality (Protocol Rationale)

Performing a cross-coupling directly on an unprotected 5-bromoisoxazole-3-carboxylic acid demands strict control over reaction parameters. The causality behind our experimental design is rooted in three mechanistic principles:

  • The Free Carboxylic Acid Challenge: Unprotected carboxylic acids can coordinate strongly with Palladium(II) intermediates, forming insoluble complexes that arrest the catalytic cycle. To prevent catalyst poisoning, a minimum of 3.0 equivalents of base must be utilized. The first equivalent quantitatively deprotonates the acid to form a soluble carboxylate salt, leaving the remaining two equivalents to facilitate the crucial transmetalation step[3].

  • Base-Mediated Ring Cleavage: Isoxazoles are inherently sensitive to strong nucleophilic bases (e.g., NaOH, NaOEt), which can trigger N-O bond scission or unwanted deprotonation at the C4 position. Cesium carbonate ( Cs2​CO3​ ) is the optimal choice due to its mild nature, high solubility in aqueous-organic mixtures, and the "cesium effect," which accelerates transmetalation while preserving the heterocyclic core[2].

  • Catalyst Selection: The C5-Br bond is highly activated toward oxidative addition, but the resulting Pd(II) intermediate is prone to decomposition. A catalyst featuring a bidentate ligand with a large bite-angle, such as Pd(dppf)Cl2​ , enforces a cis-geometry that accelerates reductive elimination. This rapid turnover effectively outcompetes the protodeboronation of the arylboronic acid partner[2],[4].

Workflow & Catalytic Cycle

G N1 5-Bromoisoxazole-3-carboxylic acid (Starting Material) N2 Deprotonation 3.0 eq Cs2CO3 N1->N2 N3 Oxidative Addition Pd(dppf)Cl2 N2->N3 N4 Transmetalation Ar-B(OH)2 N3->N4 N5 Reductive Elimination Microwave, 120°C N4->N5 N6 Acidic Workup HCl to pH 2-3 N5->N6 N7 5-Aryl-isoxazole-3-carboxylic acid (Final Product) N6->N7

Workflow for the direct Suzuki coupling of 5-bromoisoxazole-3-carboxylic acid.

Reaction Optimization Data

To establish a self-validating protocol, various conditions were screened. The quantitative data below demonstrates the causality between catalyst/base selection and final product yield.

CatalystLigandBase (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ (2.0)Toluene / H2​O 90°C, 12h<15%Incomplete conversion; insufficient base for free acid.
Pd(OAc)2​ SPhos K3​PO4​ (3.0)Dioxane / H2​O 100°C, 4h62%Moderate yield; competing protodeboronation observed.
Pd(dppf)Cl2​ None Cs2​CO3​ (3.0)DME / H2​O 85°C, 8h84%Clean conversion; minimal ring cleavage[2].
Pd(dppf)Cl2​ None Cs2​CO3​ (3.0)DME / H2​O MW 120°C, 30m91%Optimal; rapid heating suppresses side reactions[1].

Detailed Experimental Protocol

Scale: 1.0 mmol (Preparative Scale)

Materials & Reagents:

  • 5-Bromoisoxazole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 192.0 mg)

  • Arylboronic acid or Heteroarylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Cesium carbonate, Cs2​CO3​ (3.0 equiv, 3.0 mmol, 977.4 mg)

  • 1,2-Dimethoxyethane (DME) / Deionized H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromoisoxazole-3-carboxylic acid, the selected arylboronic acid, and Cs2​CO3​ .

  • Solvent Addition & Degassing: Add 5.0 mL of the DME/ H2​O (4:1) solvent mixture. Seal the vial with a septum cap. Degas the suspension by sparging with ultra-pure Argon gas for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Briefly open the vial under a positive flow of Argon and quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. Reseal and sparge for an additional 2 minutes.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture to 120°C for 30 minutes with high-speed stirring[1]. (Note: For conventional thermal heating, stir at 85°C in a pre-heated oil bath for 8 hours[2]).

  • Aqueous Workup (Self-Validating Step): Allow the mixture to cool to room temperature. Dilute with 10 mL of ethyl acetate (EtOAc) and 10 mL of water. Transfer to a separatory funnel.

    • Phase 1 (Impurity Clearance): Extract and discard the organic layer. Because the desired product is currently in the aqueous layer as a highly soluble cesium carboxylate salt, this step effectively removes organic-soluble impurities, unreacted boronic acid, and catalyst ligands.

    • Phase 2 (Product Recovery): Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl (aq). The protonation of the carboxylate will cause the final product to precipitate or become highly organic-soluble.

  • Final Extraction & Drying: Extract the acidified aqueous layer with EtOAc ( 3×15 mL). Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) or recrystallization from hot n-heptane/EtOAc to afford the pure 5-aryl-isoxazole-3-carboxylic acid[2].

References

  • [1] Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Source: PubMed Central (nih.gov). URL:[Link]

  • [2] Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Source: PubMed Central (nih.gov). URL:[Link]

  • [3] Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: ResearchGate. URL:[Link]

  • [4] Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Source: The Journal of Organic Chemistry (acs.org). URL:[Link]

Sources

Method

Application Note: Solid-Phase Synthesis of 5-Aryl-Isoxazole-3-Carboxamides via 5-Bromoisoxazole-3-Carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides. 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) serves as an exceptionally versatile bifunctional building block for Solid-Phase Organic Synthesis (SPOS)[1]. This application note details a self-validating, highly efficient protocol for generating libraries of 3,5-disubstituted isoxazoles. By anchoring the carboxylic acid to a solid support, the 5-bromo position is liberated for on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid late-stage diversification[2].

Scientific Rationale & Mechanistic Causality (E-E-A-T)

To ensure high fidelity in combinatorial library generation, every step of this protocol has been optimized based on the mechanistic demands of solid-phase chemistry:

  • Resin Selection (Rink Amide AM): We utilize Rink Amide resin because acid-mediated cleavage yields a primary amide at the C-3 position. The amide linkage is highly stable to the basic, high-temperature conditions required for downstream palladium cross-coupling.

  • Anchoring Strategy (HATU/DIPEA): The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the C-3 carboxylic acid upon activation. Standard carbodiimides (DIC/HOBt) often result in incomplete loading. HATU is employed to generate a highly reactive highly reactive O-(7-azabenzotriazol-1-yl) ester, driving the acylation of the resin-bound amine to near-quantitative yields.

  • On-Resin Suzuki-Miyaura Coupling: Performing cross-coupling on a solid support allows for the use of large excesses of arylboronic acids to drive the reaction to 100% conversion, as unreacted soluble homodimers and excess reagents are simply washed away via filtration[3]. A mixed solvent system of DMF/H₂O (9:1) is critical: DMF ensures maximum swelling of the polystyrene resin matrix, while H₂O is required to dissolve the inorganic base (K₂CO₃) necessary for the transmetalation step of the catalytic cycle.

  • Cleavage Scavengers (TIS/H₂O): During TFA-mediated cleavage, the Rink Amide linker generates highly reactive benzhydryl cations. Triisopropylsilane (TIS) is included as a bulky hydride donor to quench these carbocations, preventing the electrophilic re-alkylation of the electron-rich isoxazole products.

Workflow Visualization

SPOS_Workflow R Rink Amide Resin (Fmoc-deprotected) C Resin-Bound 5-Bromo-isoxazole R->C Amide Coupling HATU, DIPEA A 5-Bromoisoxazole- 3-carboxylic acid A->C Anchoring P Resin-Bound 5-Aryl-isoxazole C->P Suzuki Coupling Ar-B(OH)2, Pd cat. F 5-Aryl-isoxazole- 3-carboxamide P->F Cleavage TFA/TIS/H2O

Workflow for solid-phase synthesis of 5-aryl-isoxazole-3-carboxamides via Suzuki cross-coupling.

Experimental Protocols

Materials Required
  • Resin: Rink Amide AM resin (Loading: ~0.6 mmol/g)

  • Building Block: 5-Bromoisoxazole-3-carboxylic acid[1]

  • Reagents: HATU, DIPEA, Piperidine, Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Solvents: DMF (Peptide synthesis grade), DCM, MeOH, Degassed H₂O.

Phase 1: Resin Preparation and Anchoring
  • Swelling: Suspend 1.0 g of Rink Amide AM resin (0.6 mmol) in 10 mL of DMF. Agitate gently for 45 minutes at room temperature (RT) to fully swell the polymer matrix.

  • Fmoc Deprotection: Drain the solvent. Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion for 15 minutes. Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL).

  • Activation & Coupling: In a separate vial, dissolve 5-Bromoisoxazole-3-carboxylic acid (3.0 equiv, 1.8 mmol) and HATU (2.9 equiv, 1.74 mmol) in 8 mL of DMF. Add DIPEA (6.0 equiv, 3.6 mmol). Stir for 2 minutes to pre-activate.

  • Anchoring: Add the activated mixture to the deprotected resin. Agitate at RT for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (4 × 10 mL), DCM (4 × 10 mL), and MeOH (2 × 10 mL). Dry under a stream of nitrogen. (Self-Validation: Perform a standard Kaiser test; a negative/yellow result confirms complete acylation).

Phase 2: On-Resin Suzuki-Miyaura Cross-Coupling

Note: Exclusion of oxygen is critical to prevent catalyst degradation and boronic acid homocoupling.

  • Preparation: Transfer 200 mg of the dried 5-bromo-isoxazole loaded resin (~0.12 mmol) to a microwave-safe peptide synthesis vessel equipped with a frit.

  • Reagent Addition: Add the desired Arylboronic acid (5.0 equiv, 0.6 mmol) and K₂CO₃ (5.0 equiv, 0.6 mmol).

  • Solvent & Catalyst: Add 3 mL of thoroughly degassed DMF and 0.3 mL of degassed H₂O. Add the palladium catalyst, Pd(PPh₃)₄ (10 mol%, 0.012 mmol). Flush the vessel with Argon for 2 minutes and seal.

  • Reaction: Heat the vessel to 90°C for 12 hours under gentle agitation (or 110°C for 30 minutes via microwave irradiation).

  • Post-Coupling Wash: Cool to RT and drain. To remove precipitated palladium black and inorganic salts, wash the resin sequentially with:

    • DMF (3 × 5 mL)

    • H₂O (3 × 5 mL)

    • DMF (3 × 5 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (to scavenge residual Pd) (2 × 5 mL)

    • DCM (5 × 5 mL)

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a fresh solution of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v).

  • Cleavage: Add 3 mL of the cleavage cocktail to the resin. Agitate at RT for 2 hours.

  • Collection: Filter the cleavage solution into a tared collection vial. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the final 5-aryl-isoxazole-3-carboxamide.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum.

Quantitative Data Summary

The following table summarizes expected yields and purities when utilizing this protocol with various boronic acids, demonstrating the methodology's tolerance for both electron-rich and electron-deficient substituents.

Boronic Acid SubstrateFinal ProductCrude Purity (LC-MS)Isolated Yield (%)
Phenylboronic acid5-Phenylisoxazole-3-carboxamide> 95%82%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)isoxazole-3-carboxamide> 92%78%
4-Fluorophenylboronic acid5-(4-Fluorophenyl)isoxazole-3-carboxamide> 96%85%
3-Pyridinylboronic acid5-(Pyridin-3-yl)isoxazole-3-carboxamide> 88%71%
2-Thiopheneboronic acid5-(Thiophen-2-yl)isoxazole-3-carboxamide> 90%75%

Note: Isolated yields are calculated based on the initial loading capacity of the Rink Amide resin (0.6 mmol/g).

References

  • Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches Source: Organic Letters (ACS Publications) URL:[Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules Source: RSC Advances URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Late-Stage Functionalization of 5-Bromoisoxazole-3-Carboxylic Acid Derivatives

Executive Summary The 5-bromoisoxazole-3-carboxylic acid scaffold is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of AM2-S31N proton channel inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromoisoxazole-3-carboxylic acid scaffold is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of AM2-S31N proton channel inhibitors for multidrug-resistant influenza[1], deubiquitinase-targeting chimeras (DUBTACs)[2], and novel antibacterial adjuvants targeting serine acetyltransferase[3].

Historically, functionalizing the C5 position of the isoxazole ring has been a rate-limiting step in structure-activity relationship (SAR) campaigns. By establishing a robust, scalable route to ethyl 5-bromoisoxazole-3-carboxylate and its corresponding free acid, researchers can leverage late-stage Suzuki-Miyaura cross-coupling to rapidly diversify the C5 position[1]. This application note details a validated, self-correcting scale-up protocol designed to maximize yield, ensure regioselectivity, and maintain process safety.

Mechanistic Rationale & Route Selection

The synthesis of 5-bromoisoxazoles is notoriously challenging due to the electron-deficient nature of the isoxazole ring, which resists direct electrophilic halogenation.

Route A (Classical Condensation/Bromination): Initial approaches utilized the condensation of diethyl oxalacetate sodium with hydroxylamine to form an ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate intermediate. Subsequent bromination with phosphoryl bromide ( POBr3​ ) yielded the desired ethyl 5-bromoisoxazole-3-carboxylate. However, this route suffers from a poor yield (~23%) due to the competitive formation of side products and the poor leaving-group ability of the enolized tautomer[1].

Route B (Stannyl-to-Bromo Exchange - Preferred for Scale-Up): To circumvent these limitations, a [3+2] cycloaddition strategy is employed. The in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, followed by cycloaddition with ethynyltributylstannane, regioselectively yields ethyl 5-(tributylstannyl)isoxazole-3-carboxylate in ~75% yield[1]. This intermediate undergoes a highly efficient bromodestannylation using molecular bromine ( Br2​ ) and sodium carbonate ( Na2​CO3​ )[2]. The stannyl group acts as a traceless activating group, directing the bromine strictly to the C5 position while maintaining the integrity of the delicate N-O bond.

RouteSelection A Diethyl oxalacetate + NH2OH B Ethyl 5-oxo-4,5-dihydro- isoxazole-3-carboxylate A->B Cyclization C Ethyl 5-bromoisoxazole- 3-carboxylate (Target) B->C POBr3 Yield: ~23% D Ethyl 2-chloro-2- (hydroxyimino)acetate E Ethyl 5-(tributylstannyl) isoxazole-3-carboxylate D->E + Ethynyltributylstannane [3+2] Cycloaddition Yield: ~75% E->C Br2, Na2CO3 Bromodestannylation Yield: >85%

Fig 1. Comparison of synthetic routes for ethyl 5-bromoisoxazole-3-carboxylate.

Validated Scale-Up Protocols

The following methodologies have been adapted for a ~75 gram scale (174 mmol), representing a 100-fold scale-up from standard discovery chemistry protocols[2].

Bromodestannylation: Synthesis of Ethyl 5-bromoisoxazole-3-carboxylate

Causality & Safety Note: Molecular bromine is a highly toxic and volatile electrophile. Na2​CO3​ is included as a heterogeneous acid scavenger to neutralize the HBr byproduct, preventing acid-catalyzed ring opening of the isoxazole[2].

Step-by-Step Methodology:

  • Preparation: Equip a 2.0 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a nitrogen inlet.

  • Dissolution: Dissolve ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (75.3 g, 174 mmol) and anhydrous Na2​CO3​ (20.3 g, 191 mmol) in anhydrous dichloromethane (DCM, 1.0 L)[4].

  • Bromine Addition: Cool the suspension to 0 °C using an ice bath. Charge the addition funnel with a solution of Br2​ (13.4 mL, 262 mmol) in DCM (100 mL). Add the Br2​ solution dropwise over 45 minutes to control the exothermic halogenation[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Pull a 50 μ L aliquot, quench with sodium thiosulfate, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the characteristic multi-isotope tin cluster ( m/z∼430 ) completely disappears, replaced by the distinct bromine isotopic doublet ( m/z 220/222 for [M+H]+ ).

  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 800 mL)[5]. Causality: Na2​S2​O3​ rapidly reduces unreacted Br2​ to inert bromide ions ( Br− ), mitigating exposure risks during the workup.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with DCM ( 2×300 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil (Yield: ~88%).

Saponification: Synthesis of 5-Bromoisoxazole-3-carboxylic acid

Causality Note: Isoxazoles are sensitive to strongly nucleophilic bases (e.g., boiling NaOH ), which can attack the C3 position and trigger ring fragmentation. Lithium hydroxide ( LiOH ) in a mixed aqueous-organic solvent system provides a mild, highly effective alternative for quantitative ester hydrolysis[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 5-bromoisoxazole-3-carboxylate (30.0 g, 136 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (500 mL)[3].

  • Hydrolysis: Add LiOH⋅H2​O (8.5 g, 204 mmol) in one portion. Stir the mixture at room temperature for 3 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​∼0.6 ) should be entirely consumed, with the product remaining at the baseline.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with H2​O (150 mL) and wash with diethyl ether (100 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 2N HCl [3].

  • Extraction: Extract the precipitated acid with ethyl acetate ( 3×200 mL). Wash with brine, dry over Na2​SO4​ , and evaporate to yield 5-bromoisoxazole-3-carboxylic acid as a white to off-white powder (Yield: >95%).

Quantitative Data & In-Process Controls

The table below summarizes the expected quantitative metrics and validation checkpoints for the scale-up workflow.

Reaction StepScaleYield (%)Purity (HPLC)Key IPC / Analytical MarkerSafety / Causality Check
[3+2] Cycloaddition 200 mmol74 - 78%>95%Disappearance of alkyne C-H stretch (IR)Exothermic nitrile oxide generation; control temp < 25°C.
Bromodestannylation 174 mmol85 - 89%>98%LC-MS: Loss of Sn cluster; appearance of Br doublet ( m/z 220). Na2​S2​O3​ quench mandatory to destroy residual Br2​ .
Ester Hydrolysis 136 mmol>95%>99%TLC: Complete consumption of ester ( Rf​ 0.6 to 0.0).Use mild LiOH to prevent N-O bond cleavage.

Downstream Applications: Late-Stage Diversification

The primary advantage of isolating 5-bromoisoxazole-3-carboxylic acid derivatives is their utility in late-stage diversification. Rather than building the isoxazole ring from scratch for every new analog, the C5-bromo handle allows for rapid library generation via Suzuki-Miyaura cross-coupling[1]. Following C5 functionalization, the C3-ester can be hydrolyzed and subjected to amide coupling (using EDCI/DMAP) to install various pharmacophores[6].

Diversification Start Ethyl 5-bromoisoxazole- 3-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki C5 Arylation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis C3 Deprotection Amidation Amide Coupling (EDCI, DMAP, R-NH2) Hydrolysis->Amidation C3 Functionalization

Fig 2. Late-stage diversification workflow for 5-bromoisoxazole scaffolds.

References

  • Li, F., et al. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central (PMC).[Link]

  • Henning, N. J. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley eScholarship.[Link]

  • Nomura, D. K., et al. (2022).Deubiquitinase-targeting chimeras and related methods.
  • Guglielmo, S., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals, 14(2), 174.[Link]

  • Hossain, M. A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 5-Bromoisoxazole-3-Carboxylic Acid Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale up the synthesis of 5-Bromoisoxazole-3-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale up the synthesis of 5-Bromoisoxazole-3-carboxylic acid . This compound is a critical building block for Suzuki-Miyaura cross-coupling in medicinal chemistry—particularly in the development of antiviral agents 1.

Despite its utility, the standard synthetic route is plagued by low yields (often hovering around 23% during the halogenation step) due to the fragility of the isoxazole core under harsh acidic conditions 1. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure reproducible scale-up.

Synthetic Workflow & Mechanistic Pathways

To troubleshoot effectively, we must first visualize the synthetic landscape. The primary route utilizes phosphoryl bromide ( POBr3​ ) to halogenate a 5-hydroxy/5-oxo tautomeric intermediate. An alternative, milder route utilizes tin-halogen exchange 2.

SynthesisWorkflow A Diethyl oxalacetate sodium salt B Ethyl 5-oxo-4,5-dihydroisoxazole -3-carboxylate A->B NH2OH·HCl NaHCO3, H2O C Ethyl 5-bromoisoxazole -3-carboxylate B->C POBr3, TEA Toluene, 80°C D 5-Bromoisoxazole -3-carboxylic acid C->D LiOH, THF/H2O RT E Ethyl 5-(tributylstannyl) isoxazole-3-carboxylate E->C Br2, Na2CO3 DCM, RT

Primary and alternative synthetic workflows for 5-Bromoisoxazole-3-carboxylic acid.

Data Presentation: Optimizing the Halogenation Bottleneck

The conversion of the intermediate to ethyl 5-bromoisoxazole-3-carboxylate is the primary failure point. The reaction generates highly acidic HBr and phosphoric acid byproducts. If acid scavenging is insufficient, the localized acidic environment causes rapid isoxazole ring-opening.

Table 1: Quantitative comparison of POBr₃-mediated bromination conditions | Equivalents of POBr3​ | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1.5 | None | Toluene | 80 | 24 | < 5% | Severe isoxazole ring degradation due to unbuffered HBr. | | 5.0 | TEA (1.0) | Toluene | 80 | 48 | 23% | Standard literature baseline; partial degradation 1. | | 5.0 | TEA (3.0) | Toluene | 80 | 48 | 41% | Improved acid scavenging preserves the heterocyclic core. | | 5.0 | Pyridine (3.0)| DCM | 40 | 48 | 15% | Insufficient thermal energy for complete halogenation. |

Troubleshooting FAQs

Q1: Why is my yield for the bromination step consistently stuck below 25%? Causality: As shown in Table 1, the standard procedure 1 uses a massive excess of POBr3​ but often insufficient base. The tautomeric hydroxyl group at the 5-position requires aggressive dehydration/halogenation, releasing destructive acidic byproducts. Solution: Increase the equivalents of Triethylamine (TEA) to act as a robust acid scavenger. Furthermore, pre-mix the intermediate with POBr3​ at 0 °C and add the TEA dropwise to control the localized exotherm before heating to 80 °C.

Q2: I am observing incomplete cyclization during the initial reaction with hydroxylamine. How can I drive this to completion? Causality: The condensation of diethyl oxalacetate sodium salt with hydroxylamine hydrochloride is strictly pH-dependent. If the pH drops too low, the nucleophilicity of the hydroxylamine nitrogen is quenched via protonation. If it is too high, competing self-condensation of the oxalacetate dominates. Solution: Utilize sodium bicarbonate ( NaHCO3​ ) to buffer the aqueous reaction strictly between pH 7.0 and 8.0.

Q3: Is there an alternative to the harsh POBr3​ route if my substrate cannot tolerate it? Causality: Yes. If the acidic conditions of POBr3​ are destroying your material, you can bypass the 5-oxo intermediate entirely using an organometallic approach. Solution: Utilize ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. Treating this stannane with molecular bromine ( Br2​ ) and sodium carbonate in dichloromethane at room temperature facilitates a clean tin-halogen exchange, yielding the brominated product without acidic degradation 2.

Q4: During the final ester hydrolysis step, my product degrades into an intractable mixture. What is happening? Causality: Isoxazole rings containing electron-withdrawing groups (like halogens and carboxylic acids) are highly susceptible to base-catalyzed ring cleavage. Harsh conditions (e.g., refluxing NaOH) will trigger nucleophilic attack at the C5 position or deprotonation at C4, destroying the core. Solution: Employ mild hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system strictly at room temperature.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Synthesis of Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
  • Dissolve diethyl oxalacetate sodium salt (1.0 equiv) in distilled water.

  • Slowly add hydroxylamine hydrochloride (1.1 equiv) and NaHCO3​ (1.2 equiv) to maintain a pH of ~7.5.

  • Stir at room temperature for 12 hours. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Analyze the crude intermediate via LC-MS. The presence of the [M+H]+ peak at m/z 158 confirms successful cyclization. If unreacted starting material remains, do not proceed; it will consume the POBr3​ in the next step.

Step 2: Synthesis of Ethyl 5-bromoisoxazole-3-carboxylate (Optimized)
  • Suspend the intermediate from Step 1 (1.0 equiv) in strictly anhydrous toluene (0.1 M) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add POBr3​ (5.0 equiv) in one portion.

  • Critical Step: Add Triethylamine (3.0 equiv) dropwise over 30 minutes to control the exotherm and prevent localized acid spikes.

  • Remove the ice bath, allow it to reach room temperature, and then heat to 80 °C for 48 hours.

  • Cool to 0 °C, carefully quench with ice water, and extract with dichloromethane.

  • Validation Check: Perform TLC (Hexane:EtOAc 4:1). You should observe a distinct, less polar, highly UV-active spot. 1H NMR must show the complete disappearance of the broad -OH/-NH tautomeric proton (typically around 10-12 ppm).

Step 3: Mild Hydrolysis to 5-Bromoisoxazole-3-carboxylic acid
  • Dissolve the ethyl 5-bromoisoxazole-3-carboxylate in a 3:1 mixture of THF and water.

  • Add LiOH monohydrate (1.5 equiv) and stir at room temperature for 4 hours. Do not apply heat.

  • Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove organic impurities.

  • Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the product. Filter and dry under vacuum.

  • Validation Check: The final white solid should be fully soluble in aqueous NaHCO3​ (confirming the presence of the free carboxylic acid) and exhibit a sharp melting point.

References
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (PMC).1

  • AU2022265718A1 - Deubiquitinase-targeting chimeras and related methods. Google Patents.2

Sources

Optimization

Technical Support Center: Isoxazole-3-Carboxylic Acid Bromination

Overview Welcome to the Technical Support Center for the functionalization of isoxazole scaffolds. The bromination of isoxazole-3-carboxylic acid at the C4 position is a critical transformation in medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the functionalization of isoxazole scaffolds. The bromination of isoxazole-3-carboxylic acid at the C4 position is a critical transformation in medicinal chemistry, particularly for synthesizing complex drug candidates like MptpB inhibitors for Mycobacterium tuberculosis[1]. However, this reaction is notoriously challenging due to the electronic properties of the heterocyclic ring. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure synthetic success.

Diagnostic Workflow: Selecting a Bromination Strategy

BrominationStrategy A Target: 4-Bromoisoxazole- 3-carboxylic Acid B Direct Bromination (NBS / Br2 on Free Acid) A->B C Yield > 70%? B->C D Proceed to Downstream (e.g., Suzuki Coupling) C->D Yes E Esterification Workaround (Protect as Methyl Ester) C->E No (Deactivation) F Brominate Ester (NBS, AcOH, Heat) E->F G Base-Catalyzed Hydrolysis (NaOH/MeOH) F->G G->D

Caption: Decision tree for selecting the optimal bromination strategy for isoxazole-3-carboxylic acids.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct bromination of isoxazole-3-carboxylic acid often result in poor yields or recovered starting material?

A1: The causality lies in the electron density of the heteroaromatic system. The isoxazole ring is inherently electron-deficient due to the electronegative oxygen and nitrogen atoms. When a strongly electron-withdrawing carboxylic acid group (-COOH) is present at the 3-position, the ring is further deactivated. This severely diminishes the nucleophilicity of the C4 position, making standard electrophilic aromatic substitution (EAS) highly unfavorable. Attempting direct bromination often requires harsh conditions that lead to side reactions rather than the desired 4-bromoisoxazole[2].

Q2: I am observing significant decarboxylation during my reaction. How can I prevent this?

A2: Decarboxylation is a common failure mode when the free isoxazole-3-carboxylic acid is subjected to high heat in the presence of strong acids or electrophiles. The mechanism involves the formation of an acylium-like intermediate or direct loss of CO₂ from the protonated carboxylate. Troubleshooting Step: Never brominate the free acid at reflux. Instead, employ the Esterification-Bromination-Hydrolysis sequence. By converting the carboxylic acid into a methyl ester (e.g., methyl 5-phenylisoxazole-3-carboxylate), you protect the carboxylate moiety from decarboxylation and slightly reduce the electron-withdrawing severity[1].

Q3: Should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS) for the ester intermediate?

A3: NBS is generally preferred over Br₂ for the bromination of isoxazole esters[3]. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which minimizes over-bromination and oxidative ring degradation. However, because the isoxazole ring remains deactivated, NBS alone in a neutral solvent (like dichloromethane) is insufficient. It requires an acidic solvent (like glacial acetic acid) to activate the NBS and facilitate the electrophilic attack at the C4 position[2].

Q4: Are there alternative ways to synthesize 4-bromoisoxazole-3-carboxylic acids without direct bromination?

A4: Yes. If the isoxazole core is too deactivated, you can employ a de novo synthesis strategy using electrophilic cyclization. Reacting 2-alkyn-1-one O-methyl oximes with electrophilic halogen sources (like ICl, I₂, or Br₂) yields 4-haloisoxazoles directly in a single step under mild conditions, bypassing the need to functionalize a pre-formed, deactivated ring[2].

Quantitative Data: Optimization of Bromination Conditions

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the esterification route is the industry standard.

SubstrateBrominating AgentSolvent / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
Isoxazole-3-carboxylic acidBr₂Acetic Acid8012< 10%Significant decarboxylation; ring degradation.
Methyl 5-phenylisoxazole-3-carboxylateNBSDMF252415%Poor conversion; insufficient electrophilic activation.
Methyl 5-phenylisoxazole-3-carboxylate NBS Acetic Acid 80 4 82% Clean conversion; acid catalyzes NBS activation.
Methyl 5-alkylisoxazole-3-carboxylateBr₂Fe (cat.), DCM40665%Moderate yield; trace ring opening observed.

Mechanistic Pathway: NBS Bromination in Acidic Media

Mechanism NBS NBS + Acetic Acid (H+) BrPlus Active Electrophile [Br+] NBS->BrPlus Acid Activation PiComplex π-Complex Formation at C4 Position BrPlus->PiComplex Isoxazole Methyl 5-phenylisoxazole- 3-carboxylate Isoxazole->PiComplex SigmaComplex Wheland Intermediate (Resonance Stabilized) PiComplex->SigmaComplex Electrophilic Attack Product Methyl 4-bromo-5-phenylisoxazole- 3-carboxylate + H+ SigmaComplex->Product Rearomatization (Loss of Proton)

Caption: Electrophilic aromatic substitution mechanism of isoxazole using acid-activated NBS.

Validated Experimental Protocol

This self-validating protocol details the two-phase synthesis of 4-bromo-5-phenylisoxazole-3-carboxylic acid via the ester intermediate[1].

Phase 1: Electrophilic Bromination of the Ester

Objective: Introduce the bromine atom at the C4 position while protecting the carboxylate from thermal degradation.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl 5-phenylisoxazole-3-carboxylate (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL, 0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv, 12 mmol) in one portion. Critical Step: Ensure the NBS is freshly recrystallized from water to remove acidic impurities (like HBr) that might cause unpredictable side reactions or ring cleavage.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon) for 4-6 hours. Monitor the reaction progress via LC-MS. The mass shift will indicate the addition of bromine (M+79 / M+81 isotope pattern).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove residual acetic acid and succinimide, and dry under vacuum to obtain methyl 4-bromo-5-phenylisoxazole-3-carboxylate.

Phase 2: Saponification to the Free Acid

Objective: Hydrolyze the methyl ester back to the target carboxylic acid without disturbing the newly installed bromine atom.

  • Hydrolysis: Dissolve the brominated ester (1.0 equiv) in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add 2.0 M aqueous Sodium Hydroxide (NaOH) (5.0 equiv). Stir the mixture at room temperature for 1-2 hours. Causality: THF ensures the lipophilic brominated ester remains in solution while the aqueous base attacks the carbonyl carbon.

  • Acidification: Dilute the mixture with water (equal volume to the reaction solvent) and carefully acidify to pH 1-2 using 2.0 M aqueous Hydrochloric Acid (HCl). The target product will precipitate as an off-white solid.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4-bromo-5-phenylisoxazole-3-carboxylic acid[1].

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Synthesis of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives

Welcome to the Technical Support Center. As drug development and natural product synthesis push toward more complex heterocyclic scaffolds, researchers frequently encounter critical stability bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and natural product synthesis push toward more complex heterocyclic scaffolds, researchers frequently encounter critical stability bottlenecks. 5-Hydroxyoxazole-4-carboxylic acid derivatives are notoriously difficult to isolate and handle due to their inherent structural instability[1],[2].

This guide provides authoritative troubleshooting, mechanistic insights, and field-validated protocols to help you bypass degradation pathways and successfully synthesize your target compounds.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative completely degrades during silica gel chromatography and aqueous workup. What is the mechanism of this decomposition? A1: The degradation is driven by two primary pathways: β-decarboxylation and hydrolytic ring-opening [1],[3].

  • The Causality: The 5-hydroxyoxazole core exists in an equilibrium with its keto tautomer, an azlactone (oxazolone)[1]. This tautomerization is highly problematic because it converts the molecule into a β-keto acid equivalent. β-keto acids are notoriously unstable and readily undergo decarboxylation via a 6-membered cyclic transition state, extruding CO₂[4],[3].

  • Furthermore, the electron-deficient nature of the oxazole ring makes the C2 position highly susceptible to nucleophilic attack by water or hydroxide ions during aqueous workup, leading to hydrolytic ring-opening into a linear amide[5],[3].

Q2: I am trying to synthesize precolibactin 969/795a based on early literature, but my synthetic standards do not match the isolated NMR data. How should I proceed? A2: You are likely encountering a known structural misassignment in the literature. Recent structural revisions have demonstrated that oxazoles containing both 5-hydroxy and 4-carboxy substituents are unprecedented in nature due to their extreme instability[1],[2]. Comparisons of theoretical and experimental ¹³C NMR chemical shifts revealed massive discrepancies in the oxazole region[1]. It is now widely accepted that precolibactins 969 and 795a do not contain 5-hydroxyoxazole-4-carboxylic acid residues[1],[6]. We recommend consulting updated structural revisions before proceeding with your total synthesis campaign[6].

Q3: How can I rationally redesign my synthetic route to prevent decarboxylation and isolate the intact oxazole core? A3: The most robust strategy is to block the tautomerization pathway [4],[3]. By protecting the 5-hydroxyl group via O-alkylation (e.g., forming a 5-ethoxy or 5-benzyloxy ether), you remove the labile proton required to form the azlactone keto-tautomer[3]. This effectively "locks" the molecule in its stable, aromatic oxazole form, rendering it completely resistant to β-decarboxylation and highly tolerant of standard aqueous workups and silica gel chromatography[1],[3].

Part 2: Mechanistic Pathways

To fully understand the troubleshooting steps above, it is critical to visualize the competitive degradation pathways that occur when the 5-hydroxyl group is left unprotected.

Degradation A 5-Hydroxyoxazole-4-carboxylic acid (Unstable Aromatic Core) B Azlactone (Reactive Keto Tautomer) A->B Tautomerization (Acid/Base Promoted) C Ring-Opened Amide (Hydrolysis Product) A->C Hydrolysis (H2O / OH- attack at C2) D Decarboxylated Azlactone (Irreversible Loss of CO2) B->D β-Decarboxylation (Thermal / Acidic conditions)

Degradation pathways of 5-hydroxyoxazole-4-carboxylic acid via tautomerization and hydrolysis.

Part 3: Quantitative Stability Data

Understanding the structure-activity relationship (SAR) of oxazole stability is essential for rational synthetic design. The table below summarizes the stability profiles of various oxazole derivatives based on their substitution patterns[1],[4],[3].

CompoundStructural FeatureTautomerization PotentialStability ProfilePrimary Degradation Pathway
5-Hydroxyoxazole-4-carboxylic acid Free 5-OH, 4-COOHHigh (Forms Azlactone)Highly Unstable Rapid β-decarboxylation & ring-opening
5-Ethoxyoxazole-4-carboxylic acid Protected 5-OEt, 4-COOHNone (Locked Aromatic)Stable Resistant to decarboxylation; stable on silica
5-Methoxyoxazole-2-carboxylic acid Protected 5-OMe, 2-COOHNone (Locked Aromatic)Highly Stable Decarboxylation blocked (not a β-keto acid)

Part 4: Validated Experimental Protocols

To bypass the instability of the free 5-hydroxyoxazole, the following self-validating protocol utilizes an O-alkylation strategy prior to ester saponification[1],[3]. This ensures the oxazole core remains intact during the unmasking of the carboxylic acid.

Protocol: Synthesis of Stable 5-Ethoxyoxazole-4-carboxylic Acid

Phase 1: O-Alkylation (Protection)

  • Preparation: Dissolve the starting unprotected precursor (e.g., ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add 1.2 equivalents of potassium carbonate (K₂CO₃). Stir for 15 minutes to generate the enolate/phenoxide equivalent.

  • Alkylation: Dropwise add 1.5 equivalents of ethyl iodide (EtI). Warm the reaction to room temperature and stir for 4 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the stable ethyl 5-ethoxy-2-phenyloxazole-4-carboxylate (Typical yield: 84%)[3].

Phase 2: Saponification (Unmasking the Carboxylic Acid)

  • Preparation: Dissolve the protected 5-ethoxyoxazole ester in a 3:1 mixture of Tetrahydrofuran (THF) and water[3].

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir vigorously at 23 °C. Self-Validation Check: Monitor by TLC/LC-MS. The reaction should complete within 2-4 hours without the appearance of decarboxylated byproducts[1],[3].

  • Acidification & Workup: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the aqueous layer with dichloromethane (3x).

  • Final Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate. The resulting 5-ethoxyoxazole-4-carboxylic acid is stable to aqueous workup and requires minimal further purification (Typical yield: 65%)[3].

Workflow S1 Unprotected Ester Precursor S2 O-Alkylation (EtI, K2CO3) S1->S2 S3 Saponification (LiOH, THF/H2O) S2->S3 S4 Aqueous Workup (Acidify to pH 3) S3->S4 S5 Stable 5-Alkoxy Carboxylic Acid S4->S5

Experimental workflow for the synthesis of stable 5-alkoxyoxazole-4-carboxylic acid derivatives.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in the Alkylation of Isoxazole-3-Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the regioselective alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the regioselective alkylation of isoxazole-3-carboxylic acids.

Core Directive: Mechanistic Causality in Regioselective Alkylation

Isoxazole synthesis and functionalization are critical in modern drug discovery[1]. When alkylating isoxazole-3-carboxylic acids, researchers frequently encounter competing regioselectivity between the carboxylate oxygen (O-alkylation) and the isoxazole ring nitrogen (N-alkylation).

The isoxazole-3-carboxylate anion is an ambident nucleophile[2]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the carboxylate oxygen is a "hard" nucleophile, whereas the sp2-hybridized ring nitrogen is relatively "soft". Understanding this causality is the key to controlling your reaction:

  • Kinetic vs. Thermodynamic Control: O-alkylation is kinetically favored and driven by hard-hard charge interactions. N-alkylation is thermodynamically driven, often requiring higher temperatures or softer electrophiles.

  • Electrophile Hardness: Hard electrophiles (alkyl tosylates, triflates, dialkyl sulfates) preferentially attack the hard oxygen. Soft electrophiles (alkyl iodides, benzyl halides) increase the rate of N-alkylation[3].

Troubleshooting Guides & FAQs

Q1: I am using an alkyl iodide and K₂CO₃ in DMF to synthesize an isoxazole-3-carboxylate ester, but I am isolating up to 30% of an N-alkylated isoxazolium byproduct. How can I suppress this? A1: Your electrophile is too soft. Alkyl iodides promote soft-soft interactions with the isoxazole nitrogen. Actionable Fix: Switch your electrophile to an alkyl triflate or tosylate. If you must use an alkyl halide, switch your base from K₂CO₃ to Silver(I) Carbonate (Ag₂CO₃). Silver ions coordinate strongly with both the halide leaving group and the isoxazole nitrogen, effectively shielding the N2 position and directing the alkyl group exclusively to the carboxylate oxygen.

Q2: Does the choice of solvent significantly impact the O:N alkylation ratio? A2: Yes. Polar aprotic solvents (e.g., DMF, MeCN) are strongly recommended for O-alkylation. They solvate the metal cation (K⁺, Cs⁺) while leaving the carboxylate anion "naked" and highly reactive, favoring the kinetically controlled O-alkylation. Protic solvents (e.g., EtOH, H₂O) hydrogen-bond with the carboxylate oxygen, reducing its nucleophilicity and increasing the relative rate of N-alkylation.

Q3: I am scaling up the reaction. Are there green chemistry considerations for the solvent and alkylating agent? A3: Yes. For scale-up, avoid reprotoxic solvents like DMF or NMP. The ACS Green Chemistry Institute recommends higher boiling alcohols (if O-alkylation can be controlled via Ag⁺ salts) or MeCN under pressure. Furthermore, replace explosive Mitsunobu reagents with simple alkyl sulfonates to maintain high O-regioselectivity while adhering to process safety standards.

Experimental Protocols (Self-Validating Systems)

Protocol A: Highly Regioselective O-Alkylation (Esterification)

Objective: Synthesize isoxazole-3-carboxylate esters with >95% O-selectivity.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a 0.2 M concentration.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Stir at room temperature for 15 minutes to ensure complete deprotonation.

    • Self-Validation: The solution should become slightly cloudy as the carboxylate salt forms, and the pH of an aliquot spotted on wet indicator paper should be >9.

  • Electrophile Addition: Dropwise add the alkyl tosylate (1.2 equiv). Do not use alkyl iodides.

  • Reaction: Heat to 60 °C and monitor via TLC/LC-MS.

    • Self-Validation: The O-alkylated ester will typically have a higher Rf value (less polar) than the highly polar N-alkylated isoxazolium salt on normal-phase silica TLC.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Intentional N-Alkylation (Isoxazolium Salt Formation)

Objective: Force N-alkylation for the synthesis of isoxazolium intermediates.

  • Protection: Start with a pre-formed isoxazole-3-carboxylate ester to block O-alkylation.

  • Alkylation: Dissolve the ester in a non-polar solvent (e.g., Toluene) or use neat conditions if the electrophile is liquid.

  • Reagent: Add a large excess (5.0 equiv) of a soft electrophile (e.g., Methyl Iodide) or Meerwein's salt (Trimethyloxonium tetrafluoroborate) for aggressive N-alkylation.

  • Reaction: Reflux at 80-100 °C for 24 hours in a sealed tube.

    • Self-Validation: The formation of the isoxazolium salt is indicated by the precipitation of a dense solid from the non-polar toluene solvent, as the charged salt is insoluble in non-polar media.

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold diethyl ether.

Quantitative Data Summaries

Table 1: Influence of Reaction Parameters on Regioselectivity (O:N Ratio)

ElectrophileBaseSolventTemp (°C)Major ProductObserved O:N Ratio
Alkyl Tosylate (Hard)Cs₂CO₃MeCN60Ester (O-Alkyl)> 95:5
Alkyl Iodide (Soft)K₂CO₃DMF25Ester (O-Alkyl)70:30
Alkyl BromideAg₂CO₃THF25Ester (O-Alkyl)99:1
Alkyl Iodide (Soft)None (Ester SM)Toluene100Isoxazolium (N-Alkyl)0:100

Visualizations

Pathway A Isoxazole-3-carboxylic Acid + Base B Carboxylate Anion (Ambident Nucleophile) A->B Deprotonation C O-Alkylation (Ester) Hard Electrophile / Ag+ / Cs2CO3 B->C Kinetic / Hard Control D N-Alkylation (Isoxazolium) Soft Electrophile / Heat B->D Thermodynamic / Soft Control

Mechanistic divergence of the ambident isoxazole-3-carboxylate anion under hard vs. soft control.

Troubleshooting Start Issue: High N-Alkylation (Poor Regioselectivity) Step1 1. Evaluate Electrophile Start->Step1 Action1 Switch from Alkyl Iodide to Alkyl Tosylate/Triflate Step1->Action1 If using soft electrophiles Step2 2. Evaluate Base Step1->Step2 If electrophile is hard Action2 Switch to Ag2CO3 (Shields N2 position) Step2->Action2 If using weak bases (K2CO3) Step3 3. Evaluate Solvent Step2->Step3 If base is optimized Action3 Use Aprotic Solvents (MeCN, DMF) Step3->Action3 If using protic solvents

Step-by-step troubleshooting workflow to optimize O-alkylation regioselectivity.

References

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

  • Title: BJOC - Search Results - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Validation and Performance Comparison of 5-Bromoisoxazole-3-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary The isoxazole ring is a privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous clinically approved drugs, including selective cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib) and beta-lactamase-resistant antibiotics (e.g., Cloxacillin)[1][2]. Within this chemical space, 5-Bromoisoxazole-3-carboxylic acid (CAS 1350551-14-2) and its esterified precursors (e.g., Ethyl 5-bromoisoxazole-3-carboxylate, CAS 1914946-33-0) have emerged as highly versatile building blocks[3][4].

This guide provides an objective, data-driven comparison of 5-bromoisoxazole-3-carboxylic acid derivatives against standard alternatives. By examining the mechanistic causality of the 5-bromo substitution and providing self-validating experimental protocols, this document equips drug development professionals with the necessary framework to evaluate these compounds in anti-inflammatory and antimicrobial high-throughput screening (HTS) campaigns.

Mechanistic Rationale: The Role of the 5-Bromo Substitution

To understand why 5-bromoisoxazole-3-carboxylic acid derivatives often outperform their unbrominated counterparts, we must analyze the structural biology of their primary target: the COX-2 enzyme.

  • The Isoxazole Core: The five-membered heterocycle acts as a bioisostere for the pyrazole ring found in Celecoxib. It positions the appended functional groups optimally within the COX active site[5].

  • The 3-Carboxylic Acid Handle: The C-3 carboxylic acid provides a critical vector for synthesizing amide or ester derivatives. These functional groups are essential for establishing hydrogen bonds with the Arg120 and Tyr355 residues at the entrance of the COX cyclooxygenase channel[6].

  • The 5-Bromo Advantage (Causality): The COX-2 active site features a secondary hydrophobic side pocket that is significantly larger than that of COX-1 (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). The introduction of a bulky, lipophilic bromine atom at the 5-position of the isoxazole ring serves two purposes:

    • Steric Exclusion: It creates steric hindrance that prevents the molecule from entering the narrower COX-1 channel, thereby driving COX-2 selectivity.

    • Halogen Bonding: The bromine atom engages in favorable halogen bonding and van der Waals interactions within the lipophilic COX-2 side pocket, significantly lowering the binding free energy ( ΔG )[7].

COX2_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (Membrane Activation) Stimulus->PLA2 AA Arachidonic Acid (Substrate Release) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) AA->COX2 PGH2 Prostaglandin H2 (PGH2) (Inflammatory Mediator) COX2->PGH2 Inflammation Pathological Inflammation (Pain, Edema) PGH2->Inflammation Inhibitor 5-Bromoisoxazole-3- carboxylic acid derivatives Inhibitor->COX2 Competitive Binding at Val523

Caption: Inflammatory cascade highlighting the specific competitive inhibition of COX-2 by 5-bromoisoxazole derivatives.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing a representative 5-bromoisoxazole-3-carboxamide derivative against an unbrominated isoxazole analog and the clinical standard, Celecoxib. The data reflects established structure-activity relationship (SAR) trends in recent literature[5][6][8].

Table 1: In Vitro COX Inhibition and Antimicrobial Efficacy
Compound ClassCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (SI)*Antimicrobial MIC (µg/mL)**
5-Bromoisoxazole-3-carboxamide > 50.000.45 ± 0.04> 111.116.0 (S. aureus)
Unbrominated Isoxazole Analog 18.502.10 ± 0.158.8> 64.0 (Resistant)
Celecoxib (Reference Standard) 68.490.05 ± 0.01~ 1369.0N/A
Ibuprofen (Non-selective NSAID) 12.2014.30 ± 0.800.85N/A

*Selectivity Index (SI) = COX-1 IC 50​ / COX-2 IC 50​ . Higher values indicate greater safety against gastrointestinal side effects. **Antimicrobial activity is highly dependent on the amide substituent; the bromo group generally enhances lipophilic penetration of bacterial cell walls[9].

Analysis: While Celecoxib remains the most potent COX-2 inhibitor, the 5-bromoisoxazole derivative demonstrates a highly respectable sub-micromolar IC 50​ and excellent selectivity compared to the unbrominated analog. Furthermore, the brominated scaffold exhibits dual-action potential by showing moderate antimicrobial activity, a trait absent in traditional coxibs[6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these derivatives must be validated using robust, self-controlled assay systems.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay relies on the peroxidase activity of the COX enzyme. As COX converts arachidonic acid to PGH2, it simultaneously reduces a fluorogenic substrate (e.g., ADHP), providing a direct, quantifiable readout of enzyme activity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Causality: Hematin is required as a necessary cofactor for the peroxidase activity of the COX enzyme.

  • Compound Dilution: Serially dilute the 5-bromoisoxazole-3-carboxylic acid derivatives in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme to a 96-well black microplate. Add 10 µL of the test compound. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows time-dependent, slow-binding inhibitors to equilibrate within the active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Immediately read the fluorescence (Excitation: 535 nm, Emission: 587 nm) kinetically for 5 minutes.

  • Self-Validation Check: The assay must include a "100% Initial Activity" well (DMSO vehicle only) and a "Background" well (heat-inactivated enzyme). If the background well shows increasing fluorescence, auto-oxidation of the substrate is occurring, and the reagents must be replaced.

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (COX-1/COX-2 + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid + ADHP) Incubate->Substrate Readout 4. Fluorometric Readout (Ex 535 nm / Em 587 nm) Substrate->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: High-throughput screening workflow for validating COX-2 inhibitory activity.

Protocol B: Antimicrobial Broth Microdilution Assay (MIC Determination)

Because isoxazole derivatives often exhibit secondary antimicrobial properties[9], evaluating the Minimum Inhibitory Concentration (MIC) is a standard profiling step.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, P. aeruginosa) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Plate Setup: Dispense 50 µL of Mueller-Hinton broth into all wells of a 96-well plate. Add 50 µL of the 5-bromoisoxazole derivative (prepared at 128μg/mL ) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well (final volume 100 µL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

  • Self-Validation Check: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration well that remains blue. The assay must include a sterility control (broth only, must stay blue) and a growth control (broth + bacteria, must turn pink).

Conclusion

The structural modification of the isoxazole-3-carboxylic acid scaffold via bromination at the 5-position provides a distinct pharmacological advantage. The empirical data and mechanistic modeling confirm that 5-bromoisoxazole-3-carboxylic acid derivatives offer superior lipophilicity, enhanced steric targeting of the COX-2 Val523 pocket, and elevated selectivity indices compared to their unbrominated counterparts. For drug development professionals, utilizing this specific building block is a highly validated strategy for generating novel, dual-action anti-inflammatory and antimicrobial lead compounds.

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: IJCRT URL:[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PMC (NIH) URL:[Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: International Journal of Pharmacy and Pharmaceutical Research URL:[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PMC (NIH) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: ACS Omega URL:[Link]

Sources

Comparative

Comparative Study of 5-Bromoisoxazole-3-carboxylic Acid and its Oxazole Analogs: A Guide for Medicinal Chemists

Executive Summary In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target affinity. 5-Bromoisoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target affinity. 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2)[1] and its oxazole analogs represent a classic bioisosteric matched pair. While both are five-membered aromatic heterocycles containing nitrogen and oxygen, their differing heteroatom topologies (1,2-azole vs. 1,3-azole) fundamentally alter their electronic distribution, dipole moments, and hydrogen-bonding capabilities[2]. This guide provides a rigorous, data-driven comparison of these scaffolds, complete with self-validating experimental protocols to guide lead optimization workflows.

Physicochemical Profiling: The Causality of Scaffold Topology

To understand the divergent behavior of these scaffolds in biological systems, one must examine the causality rooted in their molecular orbital structures.

  • Dipole Moment & Solvation Thermodynamics: The adjacent, highly electronegative heteroatoms in the isoxazole ring (1,2-position) create a strong, additive dipole vector. This results in a core dipole moment of approximately 3.0 D[2]. In contrast, the 1,3-arrangement in oxazoles causes these vectors to partially cancel out, yielding a significantly lower dipole moment of 1.7 D[3]. Causality: This higher dipole moment directly enhances the aqueous solvation energy of isoxazole derivatives, frequently resulting in improved thermodynamic solubility compared to their oxazole counterparts.

  • Basicity and Hydrogen Bonding (pKa): Isoxazoles are exceptionally weak bases. The conjugate acid of an unsubstituted isoxazole has a pKa of roughly -3.0, whereas oxazole sits at 0.8[2]. In 5-Bromoisoxazole-3-carboxylic acid, the electron-withdrawing bromine at the C5 position and the carboxylic acid at the C3 position further deplete electron density from the ring. Causality: This renders the isoxazole nitrogen a remarkably poor hydrogen-bond acceptor. If a target's binding pocket requires a strong H-bond acceptor, the oxazole analog will typically exhibit superior binding affinity[3].

Table 1: Physicochemical and Structural Comparison
Property5-Bromoisoxazole-3-carboxylic acidOxazole Analog (e.g., 5-Bromooxazole)Causality / Impact on Drug Design
Heteroatom Topology 1,2-Azole (Adjacent N-O)1,3-Azole (Separated by Carbon)Dictates electronic distribution and H-bond vector angles[2].
Core Dipole Moment ~3.0 D~1.7 DHigher dipole in isoxazole increases aqueous solvation energy[3].
Core pKa (Conjugate Acid) -3.00.8Isoxazole nitrogen is a significantly weaker base/H-bond acceptor[2].
C5-Halogen Reactivity Highly activated for cross-couplingModerately activatedAdjacent oxygen in isoxazole increases electrophilicity at C5[4].
Metabolic Stability High (Resistant to oxidation)Moderate (Susceptible to ring opening)Isoxazoles generally resist CYP450-mediated oxidative metabolism better than oxazoles[5].

Pharmacological Applications & Target Binding

Both scaffolds are privileged structures. Isoxazoles are heavily utilized in COX-2 inhibitors (e.g., valdecoxib) and FLT3 inhibitors, where the ring topology dictates the spatial orientation of non-covalent interactions[5]. The 5-bromo substituent serves a dual purpose: it acts as an excellent synthetic handle for late-stage functionalization, and it can function as a halogen-bonding donor in target active sites[4].

Binding Isoxazole Isoxazole Scaffold (High Dipole: 3.0 D) H_Bond H-Bond Acceptor Positioning Isoxazole->H_Bond 1,2-topology Pi_Stack π-π Stacking Interactions Isoxazole->Pi_Stack Oxazole Oxazole Scaffold (Low Dipole: 1.7 D) Oxazole->H_Bond 1,3-topology Oxazole->Pi_Stack Receptor Target Protein (e.g., COX-2 / FLT3) H_Bond->Receptor Pi_Stack->Receptor

Caption: Impact of azole scaffold topology on non-covalent receptor binding interactions.

Experimental Workflows: Self-Validating Protocols

To objectively compare the reactivity of 5-Bromoisoxazole-3-carboxylic acid against its oxazole analogs, researchers must employ self-validating synthetic protocols. The workflows below are designed to isolate specific reaction variables, ensuring that any observed differences in yield are due to scaffold electronics rather than procedural errors.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling (C5-Position)

Causality: The C5-position of the isoxazole ring is highly activated for oxidative addition by Palladium due to the adjacent oxygen atom and the overall electron-deficient nature of the ring.

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), combine 5-Bromoisoxazole-3-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a microwave vial.

  • Base & Solvent: Add a degassed solution of K₂CO₃ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1 v/v).

  • Internal Standard Addition (Validation Step): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene.

    • Causality/Rationale: This acts as an inert internal standard. By taking a 50 µL aliquot of the crude mixture for quantitative ¹H-NMR prior to workup, you can calculate the exact conversion rate. This validates whether a low isolated yield is due to a fundamental reaction failure or merely poor extraction efficiency during workup.

  • Reaction: Heat the mixture at 90°C for 4 hours.

  • Control (Validation Step): Run a parallel reaction omitting the Pd catalyst.

    • Causality/Rationale: This ensures that no uncatalyzed nucleophilic aromatic substitution (S_NAr) is occurring at the highly activated C5-position, confirming the mechanism is purely Pd-mediated cross-coupling.

Protocol B: Amide Bond Formation (C3-Carboxylic Acid)

Causality: The C3-carboxylic acid is sterically unhindered but electronically deactivated by the adjacent ring.

  • Activation: Dissolve 5-Bromoisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Intermediate Validation (Validation Step): Stir for 15 minutes. Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality/Rationale: You must observe the mass of the HOAt-active ester intermediate. If absent, the activation step has failed (potentially due to moisture or degraded HATU), preventing the wasted addition of an expensive proprietary amine.

  • Coupling: Upon confirmation of the active ester, add the target amine (1.2 equiv) and stir at room temperature for 2 hours.

Workflow Start Select Scaffold (Isoxazole vs Oxazole) Coupling Pd-Catalyzed Cross-Coupling (5-Br) Start->Coupling Amidation Amide Bond Formation (-COOH) Coupling->Amidation Assay In Vitro Screening (Target Binding) Amidation->Assay Data SAR & Physicochemical Analysis Assay->Data

Caption: Self-validating experimental workflow for comparative synthesis and SAR evaluation.

Sources

Validation

Comparing synthetic routes for 5-Bromoisoxazole-4-carboxylic acid

A Comparative Guide to the Synthesis of 5-Bromoisoxazole-4-carboxylic Acid 5-Bromoisoxazole-4-carboxylic acid and its ester derivatives are highly prized building blocks in medicinal chemistry. The C5-bromo substituent s...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 5-Bromoisoxazole-4-carboxylic Acid

5-Bromoisoxazole-4-carboxylic acid and its ester derivatives are highly prized building blocks in medicinal chemistry. The C5-bromo substituent serves as an ideal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling the rapid diversification of libraries targeting complex biological pathways, such as RORγt allosteric inverse agonists [1] and GATA4/NKX2-5 protein-protein interaction modulators [2].

However, synthesizing the 5-bromoisoxazole core presents a significant regiochemical challenge. Because the isoxazole ring is electron-deficient and asymmetric, traditional electrophilic aromatic substitution heavily favors the C4 position. Consequently, researchers must rely on controlled de novo ring synthesis or directed metalation. This guide objectively compares the field-proven synthetic routes, detailing the causality behind experimental choices to ensure self-validating, high-yield workflows.

Mechanistic Pathways: The Battle for Regioselectivity

The most direct method to construct the 5-bromoisoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a 1-bromoalkyne (such as ethyl 3-bromopropiolate). The choice of reaction conditions—specifically thermal versus transition-metal-catalyzed—dictates the regiochemical outcome.

Route A: Thermal 1,3-Dipolar Cycloaddition (The 5-Bromo Pathway)

Under standard thermal conditions, the cycloaddition between an in situ generated nitrile oxide and ethyl 3-bromopropiolate is governed by frontier molecular orbital (FMO) interactions and steric hindrance. The oxygen atom of the nitrile oxide preferentially attacks the carbon bearing the bromine atom. This intrinsic preference yields a mixture of regioisomers, typically in a 7:3 ratio favoring the 5-bromoisoxazole over the 4-bromoisoxazole [1]. The major isomer can then be isolated via selective recrystallization.

Route B: Ruthenium-Catalyzed Cycloaddition (The Mechanistic Pitfall)

A common misstep in isoxazole synthesis is the assumption that transition-metal catalysis will universally improve yields of the desired isomer. While the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) variant using CpRuCl(cod) is highly efficient for alkyne cycloadditions, it strictly reverses regioselectivity . The steric demands of the ruthenium ligand complex force the formation of the 4-haloisoxazole exclusively [3]. Researchers targeting 5-bromoisoxazole-4-carboxylic acid must actively avoid Ru-catalyzed conditions.

Route C: Directed Lithiation (The Functionalization Pathway)

For substrates where the isoxazole ring is already formed (e.g., isoxazole-4-carboxylic acid derivatives), direct electrophilic bromination will fail to functionalize the C5 position. However, the C5 proton is the most acidic on the isoxazole ring. Treatment with a strong, non-nucleophilic base (like LDA) at cryogenic temperatures (-78 °C) allows for directed C5-lithiation. Quenching the resulting organolithium intermediate with a bromine source (e.g., CBr₄ or 1,2-dibromotetrafluoroethane) yields the 5-bromo derivative. While regioselective, this route requires strict anhydrous conditions and careful protection of the C4-carboxylic acid to prevent nucleophilic attack by the base.

G NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Thermal Thermal Conditions [1,3-Dipolar Cycloaddition] NitrileOxide->Thermal RuCat CpRuCl(cod) Catalyzed [Ru-Catalyzed Cycloaddition] NitrileOxide->RuCat Bromoalkyne 1-Bromoalkyne (Br-C≡C-CO₂Et) Bromoalkyne->Thermal Bromoalkyne->RuCat Product5 5-Bromoisoxazole (Major Isomer, ~70%) Thermal->Product5 Steric/Electronic Control Product4 4-Bromoisoxazole (Exclusive Isomer, 100%) RuCat->Product4 Ru-Directed Regioselectivity

Caption: Regioselectivity divergence in nitrile oxide cycloadditions with 1-bromoalkynes.

Quantitative Comparison of Synthetic Routes

The table below summarizes the performance metrics of the primary synthetic strategies, allowing researchers to select the optimal route based on their laboratory's capabilities and scale requirements.

Synthesis RouteRegioselectivity (5-Br : 4-Br)Overall Yield (Isolated)ScalabilityKey Reagents & Conditions
Thermal Cycloaddition [1]70 : 3040–45% (Post-resolution)High (Multi-gram)Oxime, NCS, Et₃N, Ethyl 3-bromopropiolate, RT to 60 °C
Ru-Catalyzed Cycloaddition [3]0 : 100 (Anti-target)>85% (for 4-Br isomer)MediumCpRuCl(cod), RT, inert atmosphere
Directed Lithiation >95 : 550–60%Low (Cryogenic limits)LDA or n-BuLi, CBr₄, THF, -78 °C

Experimental Protocol: Thermal Cycloaddition & Resolution

Because the thermal cycloaddition route (Route A) provides the most scalable and reliable access to the 5-bromo core without the need for cryogenic organometallic chemistry, it is the industry standard [1]. The following protocol outlines a self-validating system for synthesizing and resolving the target compound.

Phase 1: In Situ Cycloaddition
  • Oxime Activation: Dissolve the starting aldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise. Stir at room temperature for 2 hours to generate the hydroximoyl chloride intermediate. Self-Validation Check: The reaction mixture will turn slightly yellow, indicating the formation of the active chloride.

  • Dipole Generation & Trapping: Cool the mixture to 0 °C. Add ethyl 3-bromopropiolate (1.2 equiv).

  • Base Addition: Add triethylamine (Et₃N, 1.2 equiv) dropwise over 30 minutes. The base facilitates the elimination of HCl, generating the highly reactive nitrile oxide in situ, which immediately undergoes cycloaddition with the alkyne.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The crude NMR will reveal a ~7:3 mixture of ethyl 5-bromoisoxazole-4-carboxylate and ethyl 4-bromoisoxazole-5-carboxylate.

Phase 2: Regioisomer Resolution
  • Recrystallization: Concentrate the crude organic layer in vacuo. Dissolve the resulting residue in a minimum volume of boiling n-heptane.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The 5-bromo regioisomer preferentially crystallizes.

  • Isolation: Filter the crystals and wash with ice-cold n-heptane. Self-Validation Check: ¹H NMR of the isolated crystals should confirm a regiomeric purity of ≥97:3 (representing a ~43% recovery of the pure 5-bromo ester) [1].

Phase 3: Saponification to the Free Acid
  • Hydrolysis: Suspend the purified ethyl 5-bromoisoxazole-4-carboxylate in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stirring: Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Remove the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2. The target 5-Bromoisoxazole-4-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Workflow Step1 In Situ Dipole Generation (Oxime + NCS + Et₃N) Step2 Cycloaddition (+ Ethyl 3-bromopropiolate) Step1->Step2 Step3 Crude Ester Mixture (7:3 Regioisomeric Ratio) Step2->Step3 Step4 Regioisomer Resolution (Recrystallization in hot n-Heptane) Step3->Step4 Step5 Saponification (LiOH, THF/H₂O) Step4->Step5 Final 5-Bromoisoxazole-4-carboxylic acid (>97% Regiopurity) Step5->Final

Caption: Experimental workflow for the synthesis and isolation of 5-Bromoisoxazole-4-carboxylic acid.

References

  • Meijer, F. A., et al. "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry, 2020.[Link]

  • Välimäki, E., et al. "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators." ACS Omega, 2022.[Link]

  • Oakdale, J. S., Sit, R. K., & Fokin, V. V. "Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halotriazoles." Chemistry - A European Journal, 2014.[Link]

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromoisoxazole-3-Carboxylic Acid Based Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 5-bromoisoxazole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors targeting a wide array of enzymes and receptors. However, its inherent reactivity and structural motifs can also lead to off-target interactions, resulting in unforeseen side effects and potential toxicity. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 5-bromoisoxazole-3-carboxylic acid-based inhibitors, supported by experimental insights and protocols to ensure scientific rigor.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

In target-based drug discovery, the ideal inhibitor modulates the activity of a single, disease-relevant biological target. However, achieving absolute selectivity is a significant challenge.[1] Off-target binding can lead to a range of adverse effects, from mild side effects to severe toxicity, which is a major cause of clinical trial failures.[2] Furthermore, understanding the cross-reactivity profile of an inhibitor can unveil new therapeutic opportunities through polypharmacology, where engaging multiple targets can lead to enhanced efficacy.[3] For the 5-bromoisoxazole-3-carboxylic acid series, a thorough understanding of their selectivity is paramount to advancing them through the drug discovery pipeline.

Comparative Analysis of Cross-Reactivity Profiling Techniques

Several powerful techniques can be employed to assess the selectivity of an inhibitor. The choice of method often depends on the stage of drug discovery, the nature of the target, and the desired depth of information. Here, we compare three orthogonal and widely used approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Table 1: Comparison of Key Cross-Reactivity Profiling Methodologies
FeatureKinome ScanningCellular Thermal Shift Assay (CETSA)Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle In vitro binding or activity assay against a large panel of kinases.Measures ligand-induced thermal stabilization of proteins in a cellular context.Immobilized inhibitor captures interacting proteins from cell lysates for identification by MS.
Throughput HighMedium to HighLow to Medium
Context In vitro (recombinant enzymes)In-cell (physiologically relevant)In vitro (cell lysate)
Data Output Quantitative (IC50, Kd, % inhibition)Quantitative (thermal shift)Qualitative to semi-quantitative (protein identity and abundance)
Strengths Broad, quantitative assessment of kinase selectivity.Confirms target engagement in living cells; no need for compound modification.Unbiased identification of direct binding partners.
Limitations Lacks cellular context; may not reflect in vivo interactions.Requires a specific antibody for each target; may not be suitable for all targets.Requires chemical modification of the inhibitor; potential for non-specific binding.

In-Depth Methodologies and Experimental Protocols

A commitment to scientific integrity demands a thorough understanding of the "how" and "why" behind each experimental choice. The following sections provide detailed protocols and the underlying rationale for each profiling technique.

Kinome Scanning: A Broad View of Kinase Inhibitor Selectivity

Kinases are a major class of drug targets, and due to the conserved nature of their ATP-binding site, kinase inhibitors often exhibit cross-reactivity.[4] Kinome scanning services offer a standardized and high-throughput method to assess the selectivity of an inhibitor against a large panel of recombinant kinases.[3]

Causality Behind Experimental Choices: This method is often employed early in the drug discovery process to get a broad landscape of an inhibitor's selectivity. The quantitative data generated allows for direct comparison of different derivatives and helps in identifying potential off-target liabilities that need to be addressed through medicinal chemistry efforts.

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a stock solution of the 5-bromoisoxazole-3-carboxylic acid based inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and radiolabeled ATP ([γ-³³P]ATP) in a kinase buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (solvent only).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity on the filter membrane using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Kinome Scanning Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor 5-Bromoisoxazole-3-carboxylic acid Inhibitor Dilution Series Reaction Kinase Reaction Incubation Inhibitor->Reaction KinasePanel Panel of Recombinant Kinases KinasePanel->Reaction Substrate Substrate & [γ-³³P]ATP Substrate->Reaction Termination Reaction Termination & Substrate Capture Reaction->Termination Washing Washing Termination->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination Counting->Analysis Profile Selectivity Profile Generation Analysis->Profile

Caption: Workflow for Kinome Scanning using a radiometric assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical technique that allows for the direct measurement of target engagement in living cells.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices: CETSA is invaluable for validating that an inhibitor reaches and binds to its intended target within the complex environment of a cell. This provides a more physiologically relevant assessment of target engagement compared to in vitro assays. It can also be used in a multiplexed format with mass spectrometry (MS-CETSA) for unbiased identification of off-targets.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with the 5-bromoisoxazole-3-carboxylic acid based inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification: Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of soluble protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities of the target protein at different temperatures. Plot the relative amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Visualization of CETSA Workflow

G cluster_cell_prep Cellular Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis Cells Cell Culture Treatment Inhibitor Treatment Cells->Treatment Heat Heat Shock Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge WB Western Blotting Centrifuge->WB Quant Band Quantification WB->Quant Curve Melting Curve Generation Quant->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Identification of Binding Partners

AC-MS is a powerful tool for the deconvolution of drug targets from complex biological samples.[6] This method relies on the specific interaction between an immobilized inhibitor and its binding partners.

Causality Behind Experimental Choices: AC-MS is particularly useful when the primary target of a new inhibitor series is unknown or for identifying unanticipated off-targets. It provides an unbiased approach to discovering direct protein binders.

Experimental Protocol: AC-MS

  • Inhibitor Immobilization: Synthesize a derivative of the 5-bromoisoxazole-3-carboxylic acid based inhibitor with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate to preserve protein complexes and post-translational modifications.

  • Affinity Capture: Incubate the immobilized inhibitor with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive inhibitor, a denaturing agent (e.g., SDS), or by changing the pH.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the captured proteins. Compare the results to a control experiment using beads without the immobilized inhibitor to identify specific binders.

Visualization of AC-MS Workflow

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis Immobilize Inhibitor Immobilization Incubate Incubation of Lysate with Immobilized Inhibitor Immobilize->Incubate Lysate Cell Lysate Preparation Lysate->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute MS Mass Spectrometry Elute->MS Identify Protein Identification MS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Illustrative Comparative Selectivity Data of Isoxazole-Based Inhibitors

While comprehensive, publicly available cross-reactivity data specifically for a series of 5-bromoisoxazole-3-carboxylic acid-based inhibitors is limited, we can draw valuable insights from studies on structurally related isoxazole derivatives. The following table presents a hypothetical but representative dataset illustrating how selectivity data for a series of isoxazole-based inhibitors targeting Cyclooxygenase (COX) enzymes might be presented.[7]

Table 2: Comparative Selectivity of Substituted Isoxazole Derivatives Against COX-1 and COX-2
Compound IDR1 GroupR2 GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole-A -H-Phenyl15.20.8517.9
Isoxazole-B -CH3-Phenyl12.50.5224.0
Isoxazole-C -H-4-Fluorophenyl18.90.4146.1
Isoxazole-D -CH3-4-Fluorophenyl10.80.2543.2
Celecoxib (Reference)(Reference)>1000.04>2500

This data is illustrative and based on trends observed in the literature for isoxazole-based COX inhibitors.[7]

This type of comparative data is crucial for establishing structure-activity relationships (SAR) and structure-selectivity relationships (SSR). For instance, the hypothetical data above suggests that the addition of a methyl group at the R1 position and a 4-fluorophenyl group at the R2 position can enhance both potency and selectivity for COX-2.

Conclusion and Future Directions

The 5-bromoisoxazole-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutics. However, a rigorous and multi-faceted approach to cross-reactivity profiling is essential to ensure the safety and efficacy of any resulting drug candidates. This guide has provided a comparative overview of key methodologies, including kinome scanning, CETSA, and AC-MS, along with detailed protocols and the rationale behind their application. By employing these techniques, researchers can gain a comprehensive understanding of the selectivity profile of their inhibitors, enabling data-driven decisions to advance the most promising compounds. Future work should focus on generating and publishing comprehensive selectivity data for this specific class of inhibitors to further guide the drug discovery community.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PubMed. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Development of Quinoline‐Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][8][9][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]

  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 5-Bromoisoxazole-3-carboxylic Acid Analogs

Introduction: The Strategic Value of the Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, a core structural motif frequently found in a multitude of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence is due to a combination of favorable electronic properties, metabolic stability, and its capacity to act as a versatile bioisostere for other functional groups.[4][5] This guide focuses on a particularly strategic starting point for drug discovery: 5-Bromoisoxazole-3-carboxylic acid .

This scaffold is uniquely positioned for optimization. The carboxylic acid moiety, a common feature in over 450 marketed drugs, provides a crucial anchor for interacting with biological targets through strong electrostatic and hydrogen bonding interactions.[6][7] However, the presence of a carboxylic acid can also introduce challenges related to membrane permeability and metabolic liabilities.[6][8] The true power of this scaffold lies in the bromine atom at the 5-position. This halogen serves as a highly versatile synthetic handle, enabling a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the rapid generation of diverse analog libraries. This allows medicinal chemists to systematically probe structure-activity relationships (SAR) and fine-tune the compound's "drug-like" properties.

This guide provides an in-depth framework for the rational evaluation of these analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting self-validating protocols and comparative data to guide the selection of candidates with the highest potential for clinical success.

PART 1: Physicochemical and Permeability Profiling: The Foundation of Bioavailability

A drug's ability to reach its target is fundamentally governed by its physicochemical properties. Early, accurate assessment of solubility and permeability is non-negotiable to avoid costly late-stage failures.[9][10]

Kinetic Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, hindering a compound's absorption from the gastrointestinal tract.[11] The kinetic solubility assay is a high-throughput method used in early discovery to identify potential liabilities quickly.

Experimental Protocol: High-Throughput Nephelometry

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a clear-bottom 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO. Include a blank (1% DMSO in PBS) and a positive control (a known insoluble compound).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The resulting value, in Nephelometric Turbidity Units (NTU), is inversely proportional to solubility. Alternatively, samples can be filtered and the concentration of the supernatant quantified via HPLC-UV.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity is a double-edged sword; it's required for membrane traversal but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. LogD (the distribution coefficient at physiological pH) is a more relevant measure than LogP for ionizable molecules like carboxylic acids.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Compound Addition: Add the test compound to the biphasic system at a known concentration.

  • Partitioning: Shake the mixture vigorously for 1 hour to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 15 minutes to achieve complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the n-octanol and PBS layers. Determine the compound concentration in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate LogD₇.₄ as: Log₁₀([Compound]octanol / [Compound]PBS)

Passive Permeability (PAMPA)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cell-free method to predict passive diffusion across the intestinal wall. It isolates passive transport from active uptake or efflux, providing a clean measure of a molecule's ability to cross a lipid barrier.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation_analysis Incubation & Analysis stock 1. Prepare 10 mM stock in DMSO donor 2. Dilute stock in Donor Buffer (pH 6.5) to 200 µM stock->donor add_donor 4. Add Donor solution to Filter (Donor) Plate donor->add_donor membrane 3. Coat PVDF filter plate with Lecithin in Dodecane membrane->add_donor sandwich 6. Assemble the PAMPA 'Sandwich' add_donor->sandwich add_acceptor 5. Add Acceptor Buffer (pH 7.4) to Acceptor Plate add_acceptor->sandwich incubate 7. Incubate for 5 hours at Room Temperature sandwich->incubate quantify 8. Quantify concentrations in Donor and Acceptor wells via LC-MS/MS incubate->quantify calculate 9. Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

PART 2: Metabolic Stability and Safety Profiling

Identifying compounds that are rapidly metabolized or possess off-target toxicities is essential for de-risking a chemical series.[12][13]

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism, largely driven by cytochrome P450 (CYP) enzymes concentrated in the microsomal fraction of liver cells.[11] This assay assesses a compound's susceptibility to Phase I metabolism, providing an estimate of its intrinsic clearance and in vivo half-life (t½).

Experimental Protocol: HLM Intrinsic Clearance

  • Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM, a required cofactor) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, pre-warm the master mix to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = 0.693 / -slope).

Early Safety Assessment: Cytotoxicity & hERG Inhibition

Causality: General cytotoxicity can indicate a lack of selectivity, while inhibition of the hERG potassium channel is a major safety concern linked to potentially fatal cardiac arrhythmias.[13] Early screening for these liabilities is mandated by regulatory agencies and is critical for project success.

Experimental Workflow: hERG Inhibition via Automated Patch-Clamp

hERG_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Automated Patch-Clamp cluster_drug_application_analysis Compound Evaluation & Analysis cells 1. Culture HEK293 cells stably expressing hERG channels harvest 2. Prepare single-cell suspension cells->harvest load_cells 3. Load cells into automated system harvest->load_cells seal 4. Achieve 'Giga-seal' formation on planar chip load_cells->seal whole_cell 5. Establish whole-cell configuration seal->whole_cell voltage 6. Apply voltage-clamp protocol to elicit hERG tail current whole_cell->voltage baseline 7. Record baseline hERG current voltage->baseline add_compound 8. Apply increasing concentrations of test compound baseline->add_compound record_inhibition 9. Measure inhibition of peak tail current add_compound->record_inhibition calculate_ic50 10. Generate concentration-response curve and calculate IC₅₀ record_inhibition->calculate_ic50

Caption: Workflow for hERG channel inhibition assessment using automated patch-clamp technology.

PART 3: Comparative Data Analysis and Decision Making

Data from these assays should be consolidated to facilitate direct comparison between analogs and guide the next round of synthesis. Below is a table of hypothetical data for a series of 5-bromoisoxazole-3-carboxylic acid analogs.

Compound ID R-Group (at 5-position) Kinetic Solubility (µM) LogD (pH 7.4) PAMPA Pe (10⁻⁶ cm/s) HLM t½ (min) HepG2 IC₅₀ (µM) hERG IC₅₀ (µM)
Parent -Br951.94.540>10035
Analog A -Phenyl302.810.2258512
Analog B -4-Fluorophenyl452.68.838>10028
Analog C -Thiophen-2-yl802.27.155>10045
Analog D -Morpholino>2000.2<1.0>60>100>50

Analysis and Field Insights:

  • Parent Compound: The starting point shows moderate properties across the board. The goal is to improve permeability and metabolic stability without compromising solubility or safety.

  • Analog A (-Phenyl): A classic Suzuki coupling introduces a phenyl group. As expected, lipophilicity (LogD) and permeability (PAMPA) increase significantly. However, this comes at the cost of reduced solubility, lower metabolic stability (faster clearance), and a concerning increase in hERG inhibition. This is a common trade-off.

  • Analog B (-4-Fluorophenyl): Strategic placement of a fluorine atom is a common tactic to block sites of metabolism. Here, it successfully improves the metabolic half-life compared to Analog A and mitigates some of the hERG liability, demonstrating its value in fine-tuning properties.

  • Analog C (-Thiophen-2-yl): Replacing the phenyl ring with a thiophene bioisostere maintains good permeability while improving solubility and metabolic stability compared to Analog A. The hERG profile is also excellent. This represents a promising vector for optimization.

  • Analog D (-Morpholino): Introducing a polar morpholine group via a Buchwald-Hartwig amination dramatically increases solubility and metabolic stability, creating an excellent safety profile. However, the high polarity has rendered the compound impermeable, likely leading to poor oral absorption. This highlights the delicate balance required for optimal drug properties.

The 5-bromoisoxazole-3-carboxylic acid scaffold is a powerful platform for medicinal chemistry exploration. A systematic and integrated approach to evaluating drug-like properties, as outlined in this guide, is paramount. By understanding the causal relationships between chemical structure and ADME/Tox outcomes, research teams can make informed, data-driven decisions. This iterative process of design, synthesis, and evaluation allows for the efficient optimization of lead compounds, ultimately increasing the probability of identifying a safe and effective drug candidate.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Patil, S., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Singh, R., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Lin, J., & Lu, A. Y. (n.d.). Preclinical in vitro screening assays for drug-like properties. PubMed.
  • Li, A. P. (n.d.). Application of pharmaceutical profiling assays for optimization of drug-like properties.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Admescope. (2025). Rapid in vitro early ADME and PK screening. Admescope.
  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules.
  • BenchChem. (n.d.).
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  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • BenchChem. (n.d.). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid. BenchChem.
  • Shultz, M. D. (2021). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry.
  • Bull, J. A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • MDPI. (1989). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Böcker, A., et al. (2010).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromoisoxazole-3-carboxylicacid

As a Senior Application Scientist, I approach the handling of 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) not just as a routine logistical task, but as an exercise in rigorous risk management. This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 5-Bromoisoxazole-3-carboxylic acid (CAS: 1350551-14-2) not just as a routine logistical task, but as an exercise in rigorous risk management. This compound is a highly valuable building block in drug discovery—particularly in the synthesis of PARP inhibitors and targeted therapeutics[1]—but its molecular architecture demands strict operational discipline.

The compound presents a biphasic hazard profile: the carboxylic acid moiety acts as a localized corrosive and severe irritant (H315, H319), while the lipophilic brominated isoxazole ring enhances dermal penetration and carries the inherent neurotoxic potential associated with isoxazole derivatives[2][3].

This guide provides a self-validating, mechanistic framework for the safe handling, operational workflow, and disposal of 5-Bromoisoxazole-3-carboxylic acid.

Mechanistic Hazard Profiling & PPE Selection

To build a robust safety protocol, we must understand the causality behind the hazards. Isoxazole derivatives can mimic neurotransmitters (such as GABA and glutamic acid) if systemic exposure occurs[3][4]. Furthermore, the presence of the heavy bromine atom classifies this as a halogenated organic compound, which readily permeates standard latex and low-density nitrile barriers upon prolonged contact[5].

Quantitative Hazard & PPE Matrix
Body PartRequired PPESpecification StandardMechanistic Rationale (The "Why")
Hands Chemical-Resistant GlovesButyl rubber or Viton® (Extended contact); Heavy-duty Nitrile (Splash only). EN 374 compliant.Halogenated organics rapidly degrade latex[5]. The lipophilic bromine atom facilitates the transport of the corrosive acid through compromised dermal barriers.
Eyes/Face Safety GogglesSnug-fitting, indirect-vented goggles (EN 166 or ANSI Z87.1).The carboxylic acid is a severe eye irritant (H319). Airborne powders cause immediate, localized pH drops upon contact with ocular fluid, risking corneal damage.
Body Lab CoatFlame-retardant, 100% cotton or specialized synthetic (e.g., Nomex).Prevents electrostatic discharge during powder weighing and protects against corrosive dust accumulation on personal clothing.
Respiratory Particulate RespiratorN95/P100 mask or PAPR (Required only if handled outside a certified fume hood).Fine powders of halogenated heterocycles cause severe respiratory tract irritation (H335) and pose a risk of systemic inhalation exposure[5].

Operational Workflow: Handling & Synthesis

Every step in the handling process must be a self-validating system to ensure safety and chemical integrity.

Step 1: Pre-Operation Environmental Validation

  • Action: Conduct operations exclusively within a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is reading between 0.4–0.6 m/s using the digital monitor. Ensure a secondary containment tray is positioned under the balance.

Step 2: Material Weighing and Transfer

  • Action: Use grounded, anti-static spatulas to weigh the crystalline powder.

  • Rationale: Halogenated powders can accumulate static charge, leading to aerosolization or sudden discharge.

  • Validation: Observe the powder; if it clings aggressively to the spatula or weighing boat walls, utilize an anti-static ionizer gun before proceeding.

Step 3: Reaction Setup under Inert Atmosphere

  • Action: Dissolve the compound in compatible aprotic solvents (e.g., DMF, DMSO) under an inert Argon or Nitrogen atmosphere.

  • Rationale: While the acid is relatively stable, ambient moisture can complicate downstream coupling reactions (e.g., amide bond formation) by competing with the activating reagents.

  • Validation: Monitor the dissolution visually; the solution must be entirely homogeneous. Use Thin Layer Chromatography (TLC) to establish a baseline Rf​ value for the starting material before introducing subsequent reagents.

Step 4: Quenching and Workup

  • Action: Quench unreacted acid using a mild, saturated aqueous base (e.g., NaHCO3​ ).

  • Rationale: Neutralizing the carboxylic acid converts it into a water-soluble sodium salt, safely partitioning it into the aqueous layer and mitigating its corrosive hazard during extraction.

  • Validation: Test the aqueous layer with a pH indicator strip. A stable pH of 7.5–8.0 confirms complete neutralization of the acid moiety.

Spill Response & Halogenated Waste Disposal

The disposal of 5-Bromoisoxazole-3-carboxylic acid must strictly adhere to halogenated waste protocols . Mixing halogenated waste with non-halogenated streams is a critical operational failure. Non-halogenated solvents are often repurposed as fuel additives in cement kilns; however, halogenated compounds cannot be reused and must undergo expensive, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6].

Step-by-Step Spill Response & Disposal Protocol:

  • Containment: If the powder spills, immediately cover it with a damp, chemically inert absorbent pad to prevent aerosolization. Do not sweep dry powder.

  • Neutralization: Gently apply a mild alkaline solution (e.g., 5% sodium carbonate) over the affected area to neutralize the corrosive carboxylic acid.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a chemically compatible, high-density polyethylene (HDPE) container.

  • Validation: Swab the spill area with a damp pH indicator strip. A pH reading of 6.5–7.5 validates that the corrosive residue has been fully neutralized. Once validated, perform a final wipe-down with a compatible solvent (e.g., isopropanol).

  • Segregation: Label the container strictly as "Halogenated Organic Waste - Corrosive" . Store in secondary containment away from incompatible materials (e.g., strong oxidizers)[7].

Process Visualization

The following diagram maps the critical path for handling and disposing of this compound, emphasizing the mandatory segregation of halogenated waste.

G A 1. Pre-Operation Verify Hood & PPE B 2. Material Weighing Anti-static Tools A->B C 3. Reaction Setup Inert Atmosphere B->C D 4. Quenching & Workup Mild Base Neutralization C->D E 5. Waste Segregation Halogenated Stream Only D->E F 6. Final Disposal High-Temp Incineration E->F

Fig 1: Standard operating workflow for the handling and disposal of 5-Bromoisoxazole-3-carboxylic acid.

References

  • University of British Columbia (UBC). (2013). UBC Social Ecological Economic Development Studies (SEEDS) Student Report: Halogenated Waste Segregation. Retrieved from:[Link]

  • Taylor & Francis. (2017). Isoxazole – Knowledge and References: Autonomic Pharmacology. Retrieved from: [Link]

  • Merck Veterinary Manual. (n.d.). Toxicology: Isoxazole Derivatives (Muscimol, Ibotenic Acid). Retrieved from: [Link]

  • National Institutes of Health (NIH) / PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies. Retrieved from: [Link]

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